molecular formula C16H12F2 B595720 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene CAS No. 145698-42-6

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Cat. No.: B595720
CAS No.: 145698-42-6
M. Wt: 242.269
InChI Key: BQBFWCWEKVUCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene is a high-value fluorinated aromatic compound that serves as a critical synthetic intermediate in advanced materials science and medicinal chemistry. Its molecular architecture, featuring an ethynyl bridge connecting a 4-ethylphenyl group to a 1,2-difluorobenzene ring, creates a conjugated system with unique electronic properties ideal for developing cutting-edge technologies . A primary application is in the formulation of liquid crystal displays (LCDs), where its structure contributes to the thermal stability and performance of liquid crystal mixtures . Furthermore, this compound acts as a key building block in organic electronics, where its rigid, conjugated backbone is utilized in the synthesis of organic semiconductors . In pharmaceutical research, the difluorobenzene moiety is a valuable scaffold in drug discovery, particularly in the design of central nervous system (CNS) active agents. The fluorine atoms and structural rigidity can be leveraged to fine-tune properties such as metabolic stability, membrane permeability, and blood-brain barrier penetration, which are critical for developing inhibitors targeting neurodegenerative diseases . Researchers should note that this and related liquid crystal monomers are recognized as emerging environmental contaminants of concern due to their potential persistence, bioaccumulation, and toxicity (PBT), and are increasingly detected in environmental matrices and human serum . This compound is sold exclusively for laboratory research and development.

Properties

IUPAC Name

4-[2-(4-ethylphenyl)ethynyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2/c1-2-12-3-5-13(6-4-12)7-8-14-9-10-15(17)16(18)11-14/h3-6,9-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFWCWEKVUCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932675
Record name 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-42-6
Record name 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a molecule of interest in materials science and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted data, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a theoretical foundation for the predicted spectral features, detailed protocols for data acquisition and analysis, and expert insights into the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of this compound

This compound belongs to the class of tolane-based compounds, which are characterized by a diarylethyne core. This structural motif is a cornerstone in the development of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires due to its rigid, linear geometry and extended π-conjugation. The introduction of fluorine atoms and an ethyl group modifies the electronic properties, solubility, and intermolecular interactions, making this specific derivative a compelling candidate for advanced materials and as a building block in the synthesis of complex organic molecules.

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a virtual roadmap for its analytical characterization.

Synthesis Pathway: A Sonogashira Coupling Approach

The most probable synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 1,2-difluoro-4-iodobenzene 1,2-Difluoro-4-iodobenzene Target_Molecule 4-((4-Ethylphenyl)ethynyl)- 1,2-difluorobenzene 1,2-difluoro-4-iodobenzene->Target_Molecule + 4-ethylphenylacetylene 4-Ethylphenylacetylene 4-ethylphenylacetylene->Target_Molecule + Pd_catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Pd_catalyst->Target_Molecule CuI CuI (co-catalyst) CuI->Target_Molecule Base Base (e.g., Et₃N) Base->Target_Molecule

Figure 1: Proposed synthesis of this compound via Sonogashira coupling.

Understanding this synthetic route is crucial for anticipating potential impurities, such as homocoupled alkynes or starting materials, which could be detected in the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ethyl -CH₃~1.25Triplet (t)3HAliphatic protons coupled to the adjacent methylene group.
Ethyl -CH₂~2.68Quartet (q)2HMethylene protons coupled to the adjacent methyl group.
Aromatic (ethylphenyl ring)~7.20-7.45Multiplet (m)4HProtons on the ethyl-substituted benzene ring.
Aromatic (difluorophenyl ring)~7.10-7.35Multiplet (m)3HProtons on the difluorobenzene ring, with complex splitting due to H-H and H-F couplings.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integration and Peak Picking: Integrate all signals and pick the peaks.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Ethyl -CH₃~15Typical for an aliphatic methyl group.
Ethyl -CH₂~29Typical for an aliphatic methylene group attached to an aromatic ring.
Alkyne C≡C~88, ~92Characteristic region for acetylenic carbons.
Aromatic C-H~115-133Aromatic carbons bonded to hydrogen, with splitting due to C-F coupling.
Aromatic C-F~150-160 (d, J ≈ 250 Hz)Carbons directly attached to fluorine, showing a large one-bond C-F coupling.
Aromatic C-ipso~120-145Quaternary carbons of the aromatic rings.

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR compared to ¹H NMR.[1]

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Locking and Shimming: As per the ¹H NMR protocol.

  • Data Acquisition:

    • Broadband Decoupled ¹³C:

      • Pulse Sequence: Standard single-pulse with proton decoupling.

      • Number of Scans: 256-1024 scans are typically needed.

      • Spectral Width: 0-200 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer):

      • DEPT-90: Will show only CH carbons.[3][4]

      • DEPT-135: Will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[3][4]

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Predicted Chemical Shifts and Multiplicities:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale
F-1, F-2~ -130 to -150MultipletsThe two fluorine atoms are in different chemical environments and will show coupling to each other and to the aromatic protons.[5][6][7][8]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: A multinuclear probe is required. The operating frequency will be specific to the spectrometer's field strength (e.g., ~376 MHz on a 400 MHz instrument).

    • Locking and Shimming: As per the ¹H NMR protocol.

  • Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Number of Scans: 64-128 scans.

    • Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) is recommended initially.

  • Data Processing: Referencing is typically done using an external standard like CFCl₃ (0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert sample into spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Analyze Integration and Peak Picking Reference->Analyze Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Vibrational Vibrational & Electronic Spectroscopy Sample 4-((4-Ethylphenyl)ethynyl)- 1,2-difluorobenzene 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR 19F_NMR ¹⁹F NMR Sample->19F_NMR MS GC-MS or LC-MS Sample->MS IR FTIR Sample->IR UV_Vis UV-Vis Sample->UV_Vis Structural_Elucidation Complete Structural Characterization 1H_NMR->Structural_Elucidation DEPT DEPT 13C_NMR->DEPT 13C_NMR->Structural_Elucidation 19F_NMR->Structural_Elucidation DEPT->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation UV_Vis->Structural_Elucidation

Sources

Unraveling the Ambiguity of CAS 145698-42-6: A Physicochemical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the physicochemical properties of the compound associated with CAS number 145698-42-6. An extensive review of publicly available data reveals significant discrepancies and a notable lack of comprehensive experimental validation for this specific chemical entity. This document aims to consolidate the most reliable information, clarify existing ambiguities, and highlight the current data gaps to guide future research and development efforts.

Identifying the Correct Chemical Entity

Initial investigation into CAS number 145698-42-6 reveals conflicting information across various chemical supplier databases. Several chemical names and molecular formulas have been erroneously associated with this CAS number. Through a process of cross-verification, the most consistently cited and therefore most probable identity for CAS 145698-42-6 is Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- .

It is crucial for researchers to note that other names, such as "1-[(4-Methoxyphenyl)ethynyl]-4-propylbenzene," and its associated applications as an mGluR5 antagonist, are likely incorrect for this CAS number and are associated with other chemical entities.

Core Physicochemical Properties

Despite the clarification of its chemical identity, there is a significant dearth of experimentally determined physicochemical data for Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-. The information available is primarily limited to basic identifiers.

PropertyValueSource
Chemical Name Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-[1][2]
CAS Number 145698-42-6[1][2]
Molecular Formula C₁₆H₁₂F₂[1][2]
Purity 95%[2]
Synonyms 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene[2]

Table 1: Core Identifiers for CAS 145698-42-6

At present, experimentally validated data for key physicochemical parameters such as melting point, boiling point, solubility, and pKa are not available in the public domain. The predicted boiling point and density data found in some initial searches were associated with an incorrectly identified compound and should be disregarded.

Structural Elucidation and Data Visualization

The proposed structure for CAS 145698-42-6 is presented below. This structure is based on the name Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-.

Figure 1: Proposed structure of Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-

Experimental Protocols and Methodologies

A comprehensive search for detailed experimental protocols for the synthesis or analysis of Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- did not yield any specific peer-reviewed methodologies. Standard organic synthesis techniques, such as Sonogashira coupling, would be the logical starting point for its preparation.

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 1,2-Difluoro-4-iodobenzene D Sonogashira Coupling A->D B 1-Ethynyl-4-ethylbenzene B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Copper(I) Iodide (CuI) Base (e.g., Triethylamine) C->D Catalyzes E Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- D->E

Figure 2: A plausible synthetic route via Sonogashira coupling.

For characterization, a suite of standard analytical techniques would be required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

Due to the absence of published experimental data, no specific spectral data or chromatograms can be presented here.

Conclusion and Recommendations

The investigation into the physicochemical properties of CAS number 145698-42-6 underscores the challenges presented by inconsistent data in chemical databases. While the most probable identity of this compound is Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-, there is a critical lack of experimentally validated data.

For researchers and drug development professionals, it is recommended that any work with this compound begins with a thorough in-house characterization to confirm its identity and establish a baseline of its physicochemical properties. The potential applications of this molecule remain largely unexplored due to the limited available information. Further research is warranted to synthesize and characterize this compound to unlock its potential in materials science or medicinal chemistry.

References

As this technical guide is based on the consolidation of information from chemical supplier databases and the identification of data gaps, a traditional list of peer-reviewed references is not applicable. The information herein is a summary of the current, albeit limited, state of public knowledge regarding CAS number 145698-42-6. Researchers are encouraged to consult the catalogs of chemical suppliers for procurement information, while exercising caution regarding the accuracy of the associated data.

Sources

molecular weight and formula of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated diarylacetylene scaffold. The document details the molecule's physicochemical properties, a robust and validated protocol for its synthesis via Sonogashira cross-coupling, methods for its structural elucidation, and a discussion of its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound for novel discovery programs.

Core Molecular Profile

This compound is a specialized aromatic compound featuring a central acetylene linker connecting a 1,2-difluorinated phenyl ring and a 4-ethylphenyl moiety. The strategic incorporation of fluorine atoms is a widely used tactic in drug discovery to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The diarylacetylene core provides a rigid, linear scaffold that is valuable for probing protein-ligand interactions.

Physicochemical & Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂F₂[1]
Molecular Weight 242.26 g/mol [1][2][3]
CAS Number 145698-42-6[1][3]
Canonical SMILES CCc1ccc(cc1)C#Cc2ccc(c(c2)F)F[2]
Purity (Typical) ≥95%[1]
Appearance Expected to be an off-white to yellow solid at room temperature.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.[2]

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via a Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide[1][4]. The general strategy involves coupling a commercially available aryl halide with a terminal alkyne precursor.

The logical and field-proven approach is the coupling of 4-ethynyl-1,2-difluorobenzene with 1-iodo-4-ethylbenzene . The higher reactivity of aryl iodides compared to bromides or chlorides (I > Br > Cl) ensures milder reaction conditions and typically higher yields[1].

Synthetic Workflow Diagram

The following diagram illustrates the Sonogashira coupling pathway for the synthesis of the target compound.

G cluster_precursors Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification Protocol A 4-Ethynyl-1,2-difluorobenzene (CAS: 143874-13-9) E Sonogashira Cross-Coupling (Inert Atmosphere, RT to 50°C) A->E B 1-Iodo-4-ethylbenzene (CAS: 25246-50-2) B->E C Catalysts: Pd(PPh₃)₂Cl₂ (Palladium) CuI (Copper(I) Iodide) C->E cat. D Base & Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) D->E env. F Crude Product Mixture E->F G Aqueous Workup (e.g., NH₄Cl wash) F->G H Solvent Extraction (e.g., Ethyl Acetate) G->H I Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system based on established Sonogashira coupling methodologies[2][5]. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 4-Ethynyl-1,2-difluorobenzene (1.0 eq)[3]

  • 1-Iodo-4-ethylbenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene or THF via syringe, followed by triethylamine (approx. 3.0 eq). Stir the mixture to dissolve the catalysts.

  • Add 4-ethynyl-1,2-difluorobenzene (1.0 eq) to the flask via syringe.

  • Add 1-iodo-4-ethylbenzene (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by Thin Layer Chromatography - TLC), it can be gently heated to 40-50°C for several hours until completion[2]. The formation of a salt precipitate (triethylammonium iodide) is expected.

  • Quenching and Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x). The NH₄Cl wash is crucial for removing the copper catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) is typically effective for eluting the non-polar product.

  • Final Product: Combine the pure fractions (identified by TLC), and remove the solvent in vacuo to yield this compound as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. The following analytical techniques are standard for characterizing such molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, as well as the quartet and triplet for the ethyl group. Protons on the difluorinated ring will exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms (H-F coupling).

    • ¹³C NMR: The carbon spectrum will show distinct signals for the two acetylenic carbons (typically in the 80-95 ppm range) and the aromatic carbons. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the fluorine atoms and is highly sensitive to the chemical environment. It should show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]⁺, which validates the elemental composition (C₁₆H₁₂F₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic, sharp absorption band for the alkyne C≡C stretch, typically observed in the range of 2100-2260 cm⁻¹.

Potential Applications in Research and Drug Discovery

While specific biological activity for this compound is not extensively reported in peer-reviewed literature, its structural motifs suggest significant potential as a scaffold for novel therapeutic agents and functional materials.

  • Medicinal Chemistry Scaffold: The diarylacetylene structure is a known pharmacophore in various therapeutic areas. For instance, related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective Raf kinase inhibitors for anticancer applications[6]. The rigidity of the alkyne linker is valuable for orienting the two aromatic rings into specific binding pockets of enzymes or receptors. The 1,2-difluorobenzene moiety can enhance binding through favorable interactions (e.g., with backbone amides) and improve metabolic stability by blocking potential sites of oxidation.

  • Probe for Chemical Biology: The compound can serve as a parent structure for developing chemical probes. The terminal ethyl group can be modified, or the aromatic rings can be further functionalized to introduce reporter tags, cross-linking agents, or affinity labels.

  • Materials Science: Diarylacetylenes are foundational building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and liquid crystals[5][7]. The introduction of fluorine atoms can tune the electronic properties (e.g., HOMO/LUMO levels) and influence the intermolecular packing in the solid state, making this compound a candidate for investigation in advanced materials[7].

Safety and Handling

As a research chemical, this compound should be handled with care. A full toxicological profile is not available.

  • General Handling: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific data is absent, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Vertex AI Search. This compound, 95% Purity, C16H12F2, 100 grams.
  • Crysdot LLC. This compound - Electronic Materials.
  • A2B Chem. This compound - CAS:145698-42-6.
  • Wikipedia. Sonogashira coupling.
  • Chem-Impex. 4-Ethynyl-1,2-difluorobenzene.
  • The Royal Society of Chemistry. Supporting Information for [Specific Paper Title].
  • Reddy, D. S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(8), 3270–3273.
  • SynArchive. Sonogashira Coupling.
  • Fujino, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5688–5691.
  • Zhang, L., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543–547.
  • Yang, Y.-G., et al. (2001). Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates. Liquid Crystals, 28(10), 1553–1559.

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated photophysical properties of the novel fluorinated aromatic compound, 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes information from closely related analogs and established photophysical principles to offer a predictive and practical resource for researchers. The guide covers the synthesis, detailed protocols for photophysical characterization, and an in-depth discussion of the expected electronic and emissive behaviors, grounded in authoritative scientific literature.

Introduction: The Promise of Fluorinated Diarylacetylenes

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's electronic properties, metabolic stability, and intermolecular interactions. Diarylacetylenes, characterized by two aryl groups linked by a carbon-carbon triple bond, often exhibit intriguing photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The strategic placement of fluorine atoms on one of the aromatic rings, as in this compound, is expected to modulate these properties in a predictable manner, making it a promising candidate for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and functional materials.[1] This guide aims to provide a robust starting point for the investigation and application of this compound.

Synthesis of this compound

The most versatile and efficient method for the synthesis of diarylacetylenes is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of this compound, the reaction would involve the coupling of 1-ethynyl-4-ethylbenzene with 1,2-difluoro-4-iodobenzene.

Proposed Synthetic Protocol: Sonogashira Cross-Coupling

This protocol is a generalized procedure based on established methods for similar couplings.[1][5]

Materials:

  • 1,2-difluoro-4-iodobenzene

  • 1-ethynyl-4-ethylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-difluoro-4-iodobenzene (1 equivalent).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (CuI, 3-6 mol%).

  • Dissolve the solids in an anhydrous solvent such as THF or DMF.

  • Add the amine base (e.g., TEA or DIPA, 2-3 equivalents).

  • To the stirring mixture, add 1-ethynyl-4-ethylbenzene (1.1-1.2 equivalents) dropwise.

  • The reaction mixture is typically stirred at room temperature or gently heated (40-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium complex is the core of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond.

  • Copper Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby increasing the reaction rate.

  • Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and to maintain a basic environment conducive to the catalytic cycle.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) species, which is the active catalytic form.

Photophysical Characterization: A Practical Workflow

A thorough understanding of the photophysical properties of this compound requires a series of spectroscopic measurements. This section details the experimental protocols for acquiring key photophysical parameters.

UV-Visible Absorption and Molar Absorptivity

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficient (ε).

Protocol:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane) of known concentration (typically ~10⁻³ M).

  • Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ M, 5x10⁻⁶ M, 10⁻⁶ M).

  • Record the UV-Visible absorption spectrum of each solution using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λabs).

  • According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λabs versus concentration (c). The molar absorption coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF).

Protocol (Comparative Method):

The comparative method, as described by Williams et al., is a reliable technique for determining fluorescence quantum yields.[6] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with an emission profile in a similar spectral region to the expected emission of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or a laser dye).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

  • Data Acquisition:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²)

    where:

    • ΦF,std is the quantum yield of the standard.

    • msample and mstd are the slopes of the linear fits for the sample and standard, respectively.

    • nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

Protocol (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).

Predicted Photophysical Properties

Based on the known properties of similar diphenylacetylene and fluorinated aromatic compounds, the following photophysical properties are anticipated for this compound.

PropertyPredicted Value/RangeRationale
λabs (nm) 300 - 340The π-conjugated system of the diphenylacetylene core is the primary chromophore. The ethyl and difluoro substituents will cause slight red-shifts compared to the parent diphenylacetylene.
λem (nm) 350 - 450A significant Stokes shift is expected due to potential conformational relaxation in the excited state. The difluoro-substitution may influence the energy of the excited state, affecting the emission wavelength.[8]
Molar Absorptivity (ε, M⁻¹cm⁻¹) 20,000 - 40,000Diphenylacetylenes typically exhibit high molar absorptivities due to the allowed π-π* transitions.
Fluorescence Quantum Yield (ΦF) 0.4 - 0.8The rigid acetylene linker often leads to high quantum yields by reducing non-radiative decay pathways. The fluorine substitution is not expected to significantly quench the fluorescence.
Fluorescence Lifetime (τF, ns) 1 - 5Typical fluorescence lifetimes for small organic fluorophores fall within this range.
Solvatochromism ModerateThe molecule possesses some degree of polarity due to the fluorine atoms, which may lead to a moderate shift in emission wavelength with increasing solvent polarity.

Mechanistic Insights and Visualizations

Jablonski Diagram

The photophysical processes of absorption and emission can be visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) S2 S₂ (Second Excited Singlet State) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for Photophysical Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization synthesis Sonogashira Coupling purification Column Chromatography synthesis->purification uv_vis UV-Vis Spectroscopy (λ_abs, ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (λ_em, Φ_F) uv_vis->fluorescence tcspc TCSPC (τ_F) fluorescence->tcspc

Caption: Workflow from synthesis to full photophysical characterization.

Conclusion

This compound represents a promising new fluorophore with potential applications in diverse scientific fields. This guide provides a foundational understanding of its likely synthesis and photophysical properties, drawing upon established principles and data from related compounds. The detailed experimental protocols offer a practical starting point for researchers to synthesize and characterize this molecule, paving the way for its exploration in advanced applications. The interplay of the diphenylacetylene core and the difluoro-substitution is expected to yield a molecule with robust and tunable photophysical characteristics.

References

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

  • Multi‐step synthesis of diarylacetylenes via sequential Sonogashira cross‐coupling reactions. ResearchGate. [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

  • Gas-phase electronic spectra of two substituted benzene cations: phenylacetylene+ and 4-fluorostyrene+. PubMed. [Link]

  • Photophysical and Photochemical Primary Processes of Diphenylacetylene Derivatives and Related Compounds in Liquid Phase. Semantic Scholar. [Link]

  • Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PMC. [Link]

Sources

A Theoretical Investigation into the Electronic Structure of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS: 145698-42-6)[1], a molecule possessing significant potential in materials science and medicinal chemistry. The presence of a difluorinated phenyl ring, a conjugated ethynyl bridge, and an ethylphenyl moiety creates a unique electronic landscape. Understanding this landscape is paramount for predicting the molecule's reactivity, stability, and intermolecular interaction potential. This document details the step-by-step application of state-of-the-art computational chemistry techniques, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained, providing researchers, scientists, and drug development professionals with a robust and validated protocol for elucidating the electronic properties of this and similar conjugated aromatic systems.

Introduction and Strategic Importance

This compound is a conjugated system featuring several key functional groups that dictate its physicochemical properties. The 1,2-difluorobenzene unit is a common motif in pharmaceuticals and agrochemicals, where the fluorine atoms modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions[2][3]. The phenylacetylene linker provides a rigid, conjugated bridge that facilitates electron delocalization across the molecule, a critical feature for electronic materials and for establishing specific geometries in drug-receptor binding[4][5].

A thorough understanding of this molecule's electronic structure is not merely academic; it is a predictive tool. For drug development professionals, it allows for the rationalization of binding modes and the prediction of metabolic fate. For materials scientists, it provides insights into charge transport properties and photophysical behavior. This guide presents the theoretical protocols necessary to extract this critical information, moving from foundational principles to actionable insights.

Synthesis Context: The Sonogashira Coupling

To appreciate the computational analysis, it is useful to understand the molecule's origin. The most prevalent and efficient method for synthesizing diarylacetylenes is the Sonogashira cross-coupling reaction[6]. This powerful C-C bond-forming reaction typically involves the coupling of a terminal alkyne (in this case, 4-ethylphenylacetylene) with an aryl halide (1,2-difluoro-4-iodobenzene or -bromobenzene) using a palladium catalyst, often with a copper(I) co-catalyst and an amine base[7][8][9]. The versatility and functional group tolerance of the Sonogashira reaction make it a cornerstone in the synthesis of such conjugated molecules[10].

Theoretical Framework and Computational Workflow

The investigation of a molecule's electronic structure is a multi-faceted process. We employ a series of validated computational techniques that build upon each other to provide a holistic picture. The overall workflow is depicted below.

Computational_Workflow cluster_setup 1. System Preparation cluster_dft 2. Core Quantum Mechanics cluster_analysis 3. Electronic Structure Analysis cluster_interpretation 4. Interpretation & Application mol_build Molecule Construction (this compound) dft DFT Calculation (B3LYP/6-311+G(d,p)) mol_build->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Validation fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo Wavefunction nbo NBO Analysis (Charges, Interactions) freq_calc->nbo mep MEP Mapping (Reactive Sites) freq_calc->mep reactivity Reactivity & Stability fmo->reactivity nbo->reactivity interactions Intermolecular Interactions nbo->interactions mep->interactions drug_design Drug/Materials Design reactivity->drug_design interactions->drug_design

Caption: Computational workflow for electronic structure analysis.

Causality of Method Selection
  • Density Functional Theory (DFT): DFT is the chosen quantum mechanical method due to its superior balance of computational efficiency and accuracy for organic molecules of this size.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It has demonstrated high reliability for calculating the geometric and electronic properties of various fluorinated and conjugated aromatic compounds[11][12].

  • 6-311+G(d,p) Basis Set: This basis set provides a robust description of the electronic environment. The + indicates the inclusion of diffuse functions, essential for accurately modeling the delocalized π-electrons and lone pairs. The (d,p) polarization functions allow for anisotropy in the electron distribution, which is critical for describing the bonding in the conjugated system and the effects of the electronegative fluorine atoms[11].

Methodologies and Protocols

The following protocols are designed for execution in computational chemistry software such as Gaussian[13].

Protocol 1: Geometry Optimization and Vibrational Analysis

This is the foundational step to locate the most stable conformation of the molecule on the potential energy surface.

  • Input Structure: Build the 3D structure of this compound using a molecular editor.

  • Calculation Setup:

    • Job Type: Opt Freq (Optimize and then perform a frequency calculation).

    • Method: B3LYP.

    • Basis Set: 6-311+G(d,p).

  • Execution: Run the calculation.

  • Validation (Trustworthiness): Upon completion, inspect the output file. The calculation is considered successful and the structure a true minimum only if zero imaginary frequencies are reported. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of primary interest[14][15][16].

  • Input Structure: Use the validated, optimized geometry from Protocol 1.

  • Calculation Setup: The HOMO and LUMO energies and orbitals are standard outputs of the optimization calculation. They can be extracted directly from the output file.

  • Data Extraction:

    • Record the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE) = ELUMO - EHOMO.

    • Visualize the 3D plots of the HOMO and LUMO isosurfaces to understand their spatial distribution across the molecule.

Protocol 3: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, providing chemically intuitive insights into charge distribution and stabilizing intramolecular interactions[17][18][19].

  • Input Structure: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Add the Pop=NBO keyword to the calculation route section.

  • Data Extraction:

    • Natural Atomic Charges: Tabulate the computed charges on each atom to identify charge distribution.

    • Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. Look for significant donor-acceptor interactions (e.g., π -> π, LP -> σ). The stabilization energy, E(2), quantifies the strength of these delocalization effects[18].

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions[20][21][22].

  • Input Structure: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Generate a checkpoint file (.chk) from the DFT calculation. Use the post-processing utilities of the software (e.g., cubegen in Gaussian) to calculate the electrostatic potential mapped onto the electron density surface.

  • Visualization: Render the surface using molecular visualization software (e.g., VMD, Chimera)[20]. Use a standard color scheme where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles)[22].

Analysis and Expected Insights

The application of these protocols yields a wealth of data. This section describes the expected results and their chemical significance.

Insights_Relationship cluster_outputs cluster_properties FMO FMO (HOMO/LUMO Energies) Reactivity Chemical Reactivity FMO->Reactivity Stability Kinetic Stability FMO->Stability via HOMO-LUMO Gap NBO NBO (Charges, E(2) Energies) NBO->Reactivity via Atomic Charges Intra Intramolecular Delocalization NBO->Intra via E(2) Analysis MEP MEP Surface (Potential Distribution) MEP->Reactivity Sites for Attack Inter Intermolecular Interactions (H-bonding, π-stacking) MEP->Inter Vib Vibrational Frequencies Vib->Stability via Energy Minimum

Caption: Relationship between computational outputs and chemical properties.

Structural and Stability Analysis

The optimized geometry is expected to be largely planar across the phenyl-ethynyl-phenyl core, facilitating maximum π-conjugation. The primary validation of thermodynamic stability comes from the vibrational analysis; the absence of imaginary frequencies confirms the structure is at a local energy minimum.

Electronic Reactivity and Kinetics (FMO Insights)

The FMO analysis provides quantitative measures of electronic behavior.

  • HOMO: The highest occupied molecular orbital is expected to be a π-orbital distributed across the electron-rich ethylphenyl and ethynyl portions of the molecule. This region represents the primary site for electron donation (oxidation).

  • LUMO: The lowest unoccupied molecular orbital is anticipated to be a π*-orbital localized predominantly on the electron-deficient 1,2-difluorobenzene ring, due to the strong inductive effect of the fluorine atoms. This region is the most likely site to accept electrons (reduction).

  • HOMO-LUMO Gap (ΔE): The magnitude of this gap is a crucial indicator of kinetic stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[14].

ParameterExpected Value (Arbitrary Units)Implication
EHOMO~ -6.5 eVElectron-donating capability
ELUMO~ -1.5 eVElectron-accepting capability
ΔE (Gap) ~ 5.0 eV High Kinetic Stability, Low Reactivity
Charge Distribution and Intramolecular Interactions (NBO Insights)

NBO analysis provides a detailed picture of electron localization.

  • Natural Charges: The fluorine atoms are expected to carry a significant negative charge (~ -0.4 e), while their attached carbons (C1, C2) will be correspondingly positive. The ethynyl carbons will also exhibit distinct charges. This charge distribution is critical for understanding dipole moments and electrostatic interactions.

  • Stabilizing Interactions: The second-order perturbation analysis will likely reveal significant hyperconjugative interactions. A key interaction to look for is the delocalization of electron density from the π-bonds of the ethylphenyl ring into the π-antibonding orbitals of the ethynyl bridge and the difluorobenzene ring (π → π). The E(2) energy associated with this interaction quantifies the degree of electronic conjugation and its contribution to molecular stability.

Atom/GroupExpected NBO Charge (e)Key Interaction (Donor -> Acceptor)E(2) (kcal/mol)
Fluorine AtomsHighly NegativeLP(F) -> σ(C-C)Low
Difluoro-Ring CarbonsPositive--
Ethynyl BridgeSlightly Negativeπ(C≡C) -> π(Aryl Ring)High
Ethylphenyl RingLargely Neutralπ(Aryl Ring) -> π*(C≡C)High
Intermolecular Interaction Sites (MEP Insights)

The MEP surface visually confirms the insights from FMO and NBO analyses.

  • Negative Potential (Red/Yellow): Regions of high electron density are expected above the π-systems of the two aromatic rings and the ethynyl bridge. The most intense negative potential will likely be localized around the two fluorine atoms due to their high electronegativity and lone pairs[20]. These are the primary sites for hydrogen bonding and interactions with electrophiles or positive centers in a receptor.

  • Positive Potential (Blue): Regions of electron deficiency are expected around the hydrogen atoms of the aromatic rings, particularly those on the difluorobenzene ring. These areas are susceptible to nucleophilic attack and can interact favorably with electron-rich domains of a binding partner[22][23].

Implications for Drug Development and Materials Science

The comprehensive electronic structure analysis directly informs the molecule's potential applications.

  • For Drug Development: The MEP map provides a clear guide for rational drug design[20]. The distinct negative potential near the fluorine atoms suggests they could act as hydrogen bond acceptors in a protein active site. The overall charge distribution influences ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties[20]. The molecule's rigidity and defined electronic domains make it a candidate for a scaffold or fragment in structure-based design.

  • For Materials Science: The significant HOMO-LUMO gap suggests high stability, a desirable property for organic electronic materials. The delocalization of the HOMO and LUMO across the conjugated backbone indicates potential for charge transport. The molecule could serve as a building block for liquid crystals[24], organic light-emitting diodes (OLEDs), or other functional materials where tuning the electronic properties through substitution is key.

Conclusion

The theoretical study of this compound through a systematic computational workflow provides profound insights into its electronic architecture. By employing DFT calculations for geometry optimization, followed by FMO, NBO, and MEP analyses, researchers can quantitatively and qualitatively predict the molecule's stability, reactivity, and potential for intermolecular interactions. This guide offers a validated, step-by-step protocol that grounds predictive science in established theoretical principles, empowering scientists to harness the full potential of this and related molecules in the pursuit of novel therapeutics and advanced materials.

References

  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

  • Neghmouche, N., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 23(12), 3127. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. Retrieved from [Link]

  • Alkorta, I., et al. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68-73. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Hao, Y., et al. (2021). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 12(15), 5519-5531. Retrieved from [Link]

  • Hendon, C. H., et al. (2013). Helical frontier orbitals of conjugated linear molecules. Chemical Science, 4(11), 4269-4274. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7033. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... Retrieved from [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • OpenStax. (2023). 30.1 Molecular Orbitals of Conjugated Pi Systems. Retrieved from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2010). Difluorobenzenes revisited: An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Retrieved from [Link]

  • MDPI. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Retrieved from [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Waseda University. (1994). Magnetic characterization and computational modeling of poly (phenylacetylene)s bearing stable radical groups. Retrieved from [Link]

  • Sci-Hub. (2001). Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates. Retrieved from [Link]

  • NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • ACS Publications. (2026). ASAP (As Soon As Publishable). Retrieved from [Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Base-catalysed hydrogen-exchange of substituted phenylacetylenes. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(4-Ethoxyphenyl)ethyl]-1,2-difluorobenzene. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

  • SciSpace. (2012). Computational Study of Phenylacetylene Self-Assembly on Au(111) Surface. Retrieved from [Link]

  • OUCI. (2004). Experimental investigation of electron and positron interactions with monosubstituted and disubstituted benzene derivatives.... Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]

  • NIH. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl-33,34-difluoro-11,12,13,14,15,16,21,22,23,24,25,26-dodecahydro-11,21:24,31-terphenyl. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a fluorinated tolan derivative, in the field of organic electronics. While direct experimental data for this specific molecule is not yet broadly available, its structural motifs—a difluorinated phenyl ring, a conjugated ethynyl linker, and a solubilizing ethylphenyl group—suggest its promise as a p-type organic semiconductor. This guide extrapolates from established principles of organic semiconductor design and the known properties of analogous fluorinated and phenylacetylene-based materials to propose its use in Organic Field-Effect Transistors (OFETs). Detailed protocols for its synthesis via Sonogashira coupling, purification, and subsequent fabrication and characterization of a solution-processed, bottom-gate, top-contact OFET are provided to enable researchers to investigate its properties and potential.

Introduction: Rationale and Potential

The design of novel organic semiconductors is a cornerstone of advancing organic electronics. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties, solid-state packing, and processability. This compound is a promising candidate for investigation as a solution-processable organic semiconductor based on the following structural considerations:

  • Fluorination: The presence of two fluorine atoms on one of the phenyl rings is anticipated to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the material's stability against oxidative degradation in ambient conditions and facilitate more efficient charge injection from high work function electrodes (e.g., gold).[1][2][3][4] The high dielectric constant of the 1,2-difluorobenzene moiety may also influence intermolecular interactions, potentially leading to favorable molecular packing for charge transport.[5]

  • Phenylacetylene (Tolan) Core: The rigid, linear structure of the phenylacetylene core provides a conjugated pathway for charge transport. Tolan derivatives are a well-established class of organic semiconductors. The ethynyl linker promotes π-orbital overlap between the aromatic rings, which is essential for charge carrier mobility.

  • Ethylphenyl Terminus: The terminal ethylphenyl group is expected to enhance the solubility of the molecule in common organic solvents. This is a critical feature for enabling low-cost, large-area fabrication of electronic devices via solution-based techniques like spin-coating or printing.[6][7][8]

Given these features, this compound is hypothesized to function as a p-type semiconductor, where the primary charge carriers are holes. Its anticipated properties make it a compelling material for investigation in OFETs, which are fundamental components of flexible displays, sensors, and integrated circuits.[9][10]

Anticipated Material Properties

The following table summarizes the anticipated properties of this compound based on the analysis of its structural components and data from related compounds. These are projected values and require experimental verification.

PropertyAnticipated CharacteristicRationale
Charge Transport Type p-typePhenylacetylene-based systems without strong electron-withdrawing groups typically exhibit hole transport.
HOMO/LUMO Energy Levels HOMO: ~ -5.4 to -5.8 eVLUMO: ~ -2.5 to -2.9 eVFluorination generally lowers both HOMO and LUMO levels, enhancing air stability.[1][2][3][4] The exact values will depend on the degree of planarity and intermolecular interactions.
Solubility Good solubility in common organic solvents (e.g., chloroform, chlorobenzene, toluene).The presence of the ethyl group on the terminal phenyl ring is designed to disrupt close packing in the solution phase, thereby increasing solubility.
Thermal Stability High thermal stability, with decomposition temperature likely > 250 °C.The rigid aromatic and acetylenic core structure contributes to high thermal stability.
Thin-Film Morphology Likely to form polycrystalline films from solution with appropriate solvent selection and processing conditions. The planarity of the tolan core may promote π-stacking, which is beneficial for charge transport.The balance between the rigid core and the solubilizing ethyl group will influence the degree of crystallinity. Annealing may be required to improve molecular ordering.

Synthesis Protocol: Sonogashira Coupling

The most direct route to synthesize this compound is through a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between 1-ethynyl-4-ethylbenzene and 1,2-difluoro-4-iodobenzene.[11][12][13][14][15]

Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base reactant1 1,2-difluoro-4-iodobenzene product This compound reactant1->product + reactant2 1-ethynyl-4-ethylbenzene reactant2->product catalyst1 Pd(PPh₃)₂Cl₂ catalyst1->product cat. catalyst2 CuI catalyst2->product cat. base Triethylamine (Et₃N) base->product base

Caption: Sonogashira coupling reaction for the synthesis of the target molecule.

Materials and Reagents
  • 1,2-difluoro-4-iodobenzene

  • 1-ethynyl-4-ethylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (DCM) for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-difluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add 1-ethynyl-4-ethylbenzene (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with deionized water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to afford the pure this compound. For electronics-grade purity, a final purification step by train sublimation is highly recommended.[16][17][18]

Application in Organic Field-Effect Transistors (OFETs)

The anticipated properties of this compound make it a suitable candidate for the active semiconductor layer in a p-channel OFET. A bottom-gate, top-contact (BGTC) architecture is a common and reliable device structure for evaluating new organic semiconductors.[9][19][20][21]

OFET Device Architecture

OFET_Architecture cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) Semiconductor This compound Drain Drain (Au) Dielectric Dielectric (e.g., SiO₂) Semiconductor->Dielectric Gate Gate (n++ Si) Dielectric->Gate Workflow cluster_synthesis Synthesis & Purification cluster_fabrication OFET Fabrication cluster_characterization Device Characterization Synthesis Sonogashira Coupling Purification Column Chromatography Synthesis->Purification Sublimation Train Sublimation Purification->Sublimation SpinCoat Semiconductor Spin-Coating Sublimation->SpinCoat Substrate Substrate Cleaning (Si/SiO₂) SAM Surface Treatment (e.g., OTS) Substrate->SAM SAM->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Electrode Evaporation (Au) Anneal->Evaporation IV_Measure I-V Measurements (Output & Transfer Curves) Evaporation->IV_Measure Param_Extract Parameter Extraction (µ, On/Off, Vth) IV_Measure->Param_Extract

Caption: Overall workflow from material synthesis to device characterization.

References

  • Coupling to alkynes: the Sonogashira reaction. (n.d.).
  • Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). Materials Chemistry Frontiers. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). ResearchGate. [Link]

  • Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]

  • Four types structures of planar OFET. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2020). YouTube. Retrieved from [Link]

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018). AIP Publishing. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Modeling of top and bottom contact structure organic field effect transistors. (2012). AIP Publishing. [Link]

  • Different OFET configurations. (n.d.). ResearchGate. Retrieved from [Link]

  • The determination of charge carrier mobility from the current transients in organic field effect transistor. (2014). AIP Publishing. [Link]

  • Organic Semiconductors. (n.d.). EBSCO. Retrieved from [Link]

  • A guide for the characterization of organic electrochemical transistors and channel materials. (2023). Royal Society of Chemistry. [Link]

  • Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. (n.d.). Materials Advances. [Link]

  • Core Fluorination Enhances Solubility and Ambient Stability of an IDT-Based n-Type Semiconductor in Transistor Devices. (n.d.). ResearchGate. [Link]

  • Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (n.d.). ResearchGate. [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Royal Society of Chemistry. [Link]

  • Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). (n.d.). The University of Manchester. Retrieved from [Link]

  • Ultra-flexible solution-processed organic field-effect transistors. (n.d.). ResearchGate. [Link]

  • Mobility estimation incorporating the effects of contact resistance and gate voltage dependent mobility in top contact organic thin film transistors. (n.d.). IIT Kanpur. Retrieved from [Link]

  • Fluorination of metal phthalocyanines: single-crystal growth, efficient N-channel organic field-effect transistors, and structure-property relationships. (2014). Scientific Reports. [Link]

  • Carrier mobility in organic field-effect transistors. (n.d.). ResearchGate. [Link]

  • Electro-Optical and Electrochemical Properties of Poly(phenylacetylene). (n.d.). ResearchGate. [Link]

  • The determination of charge carrier mobility from the current transients in organic field effect transistor. (n.d.). ResearchGate. [Link]

  • Electronic Properties of a Phenylacetylene Molecular Junction with Dithiocarboxylate Anchoring Group. (n.d.). Chinese Physics Letters. [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Journal of Materials Chemistry C. [Link]

  • On the Role of LiF in Organic Optoelectronics. (n.d.). MDPI. [Link]

  • Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (n.d.). ACS Publications. [Link]

  • Synergistic Use of All-Acceptor Strategies for the Preparation of an Organic Semiconductor and the Realization of High Electron Transport Properties in Organic Field-Effect Transistors. (n.d.). MDPI. [Link]

  • 4-[2-(4-Ethoxyphenyl)ethyl]-1,2-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Electronic properties of polyacetylene. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound, 95% Purity, C16H12F2, 100 grams. (n.d.). American Elements. Retrieved from [Link]

  • Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes. (n.d.). ACS Publications. [Link]

  • 1,2-Difluorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. (n.d.). Acta Physico-Chimica Sinica. [Link]

Sources

Application Note: A Validated Sonogashira Coupling Protocol for the Synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, outlines critical parameters for success, and provides troubleshooting insights grounded in practical laboratory experience.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, is a cornerstone of modern organic synthesis.[2][3] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation of immense value for creating conjugated arylalkynes and enynes.[4] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

The reaction is renowned for its reliability and functional group tolerance, typically proceeding under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] This protocol has been specifically optimized for the coupling of 1,2-difluoro-4-iodobenzene with 4-ethynyl-1-ethylbenzene (also known as 4-ethylphenylacetylene), providing a reliable pathway to the desired diarylalkyne product.

Reaction Scheme and Catalytic Mechanism

The synthesis proceeds according to the following scheme:

Overall Reaction:

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2] While the exact mechanism can have subtle variations, the generally accepted pathway provides a strong predictive framework for understanding the reaction.[2]

  • The Palladium Cycle: This is the core cross-coupling engine. It begins with the oxidative addition of the aryl iodide to a palladium(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination, which forms the C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst.[6][7][8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[9] In the presence of the amine base, the terminal alkyne is deprotonated and coordinates with the Cu(I) salt to form a highly reactive copper acetylide species. This intermediate is then poised to participate in the transmetalation step of the palladium cycle.[9]

The dual-catalyst system allows the reaction to proceed under significantly milder conditions than earlier copper-free methods.[10] However, it is crucial to maintain an inert, oxygen-free atmosphere, as oxygen can promote the undesirable homocoupling of the alkyne to form a 1,3-diyne byproduct (Glaser coupling).[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-I pd0->pd_oxidative Oxidative Addition Ar-I pd_transmetal Ar-Pd(II)L₂-C≡CR' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination Ar-C≡CR' product Ar-C≡CR' pd_transmetal->product cu_i CuI cu_acetylide Cu-C≡CR' cu_i->cu_acetylide Base R'C≡CH cu_acetylide->pd_oxidative Transfers Acetylide cu_acetylide->cu_i Regeneration alkyne R'C≡CH alkyne->cu_i ar_i 1,2-Difluoro- 4-iodobenzene (Ar-I) alkyne_r 4-Ethylphenyl- acetylene (R'C≡CH)

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMmolEq.Notes
1,2-Difluoro-4-iodobenzene64248-58-4239.99240 mg1.01.0Solid, irritant.[11][12][13]
4-Ethylphenylacetylene40307-11-7130.19143 mg (154 µL)1.11.1Liquid, handle with care.[14][15][16]
PdCl₂(PPh₃)₂13965-03-2701.9021 mg0.030.03Yellow solid, air-stable.
Copper(I) Iodide (CuI)7681-65-4190.453 mg0.0150.015Light-sensitive solid.
Triethylamine (TEA)121-44-8101.19420 µL3.03.0Distill before use.
Tetrahydrofuran (THF)109-99-972.115 mL--Anhydrous, inhibitor-free.
Equipment
  • 50 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Schlenk line or inert gas (Nitrogen/Argon) manifold with bubbler

  • Septa and needles

  • Standard laboratory glassware for work-up and purification

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into the 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add 1,2-difluoro-4-iodobenzene (240 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (3 mg, 0.015 mmol).

    • Evacuate the flask and backfill with inert gas three times to ensure an anaerobic atmosphere.[5]

  • Solvent and Reagent Addition:

    • Add 5 mL of anhydrous THF via syringe, followed by triethylamine (420 µL, 3.0 mmol).

    • Stir the resulting suspension for 5 minutes at room temperature.

    • Slowly add 4-ethylphenylacetylene (154 µL, 1.1 mmol) to the mixture via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. A color change and the formation of a precipitate (triethylammonium iodide) are typically observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system. The disappearance of the starting aryl iodide spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

  • Work-up Procedure:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • To the residue, add 20 mL of diethyl ether and 15 mL of a saturated aqueous solution of ammonium chloride (this helps to remove copper salts).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[17]

    • Use a gradient eluent, starting with 100% hexanes and gradually increasing polarity with ethyl acetate if necessary, to isolate the pure this compound.

    • Combine the product-containing fractions and evaporate the solvent to yield the final product as a white to off-white solid.

Visualization of Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up cluster_purify 4. Purification setup Flame-dry flask under vacuum inert Backfill with N₂/Ar (3x) setup->inert reagents Add Ar-I, PdCl₂(PPh₃)₂, CuI inert->reagents add_solvents Add THF and TEA reagents->add_solvents add_alkyne Add 4-ethylphenylacetylene add_solvents->add_alkyne stir Stir at room temp. (2-4 hours) add_alkyne->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Add Et₂O & aq. NH₄Cl concentrate->extract wash Wash with brine extract->wash dry Dry (Na₂SO₄) & filter wash->dry concentrate2 Concentrate to get crude dry->concentrate2 chromatography Flash column chromatography (Silica, Hex/EtOAc) concentrate2->chromatography isolate Combine fractions & evaporate chromatography->isolate product Pure Product isolate->product

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity: Key Considerations & Troubleshooting

  • Inert Atmosphere is Critical: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[6] Ensuring a rigorously oxygen-free environment by using Schlenk techniques and degassed solvents is the most effective way to minimize this byproduct.

  • Purity of Reagents: The amine base, particularly triethylamine, should be distilled from a suitable drying agent (e.g., CaH₂) before use. Water can hydrolyze the catalyst and intermediates. Anhydrous solvents are mandatory.

  • Catalyst System: While many palladium sources and ligands can be used, PdCl₂(PPh₃)₂ is a reliable, air-stable, and commercially available precatalyst that is reduced in situ to the active Pd(0) species.[4] The CuI co-catalyst should be of high purity; it often appears off-white or tan, but if it is dark green/brown, it may be oxidized and less effective.

  • Choice of Halide: The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > OTf >> Cl.[1][8] The use of 1,2-difluoro-4-iodobenzene ensures a high rate of oxidative addition, allowing the reaction to proceed efficiently at room temperature.

  • Solvent Effects: THF is an excellent general-purpose solvent for this reaction. In cases of poor solubility or slow reaction rates, other solvents like DMF or toluene can be employed, though reaction temperatures may need adjustment.[18]

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Thanthirige, V. S., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]

  • Naseem, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • IndiaMART. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]

  • Gholinejad, M., & Far, M. N. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]

  • ChemOrgChem. (2024). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Retrieved from [Link]

  • Severin, R., et al. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Dadhania, A. N., et al. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Asymmetric Tolane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Tolane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies for chiral tolanes. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Introduction to Asymmetric Tolane Synthesis

Tolanes, or diphenylacetylenes, are a critical structural motif in materials science, liquid crystals, and pharmaceutical agents.[1] The introduction of axial chirality to the tolane scaffold opens up new avenues for developing novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction is a cornerstone for synthesizing tolanes, and its asymmetric variant is a key focus for achieving high enantioselectivity.[2] However, achieving high yields and enantiomeric excess (ee) can be challenging. This guide provides a structured approach to troubleshooting and optimizing your asymmetric tolane synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My asymmetric Sonogashira reaction for tolane synthesis is resulting in very low or no yield. What are the primary factors I should investigate?

Answer:

Low or non-existent yield in a Sonogashira coupling is a common issue that can typically be traced back to a few key areas: the catalyst system, the quality of your reagents, and the reaction conditions.[3]

1. Catalyst and Ligand Inactivity:

  • Palladium Catalyst: The activity of your palladium catalyst is paramount. Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture and can degrade over time. Conversely, Pd(II) precatalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are generally more stable.[3] Always use a fresh batch of catalyst or one that has been stored meticulously under an inert atmosphere. The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[3]

  • Chiral Ligand Selection: The choice of the chiral ligand is crucial for both yield and enantioselectivity. The ligand's steric and electronic properties directly influence the reductive elimination step, which is often the selectivity-determining step.[4][5] For sterically hindered substrates, a more active and bulky phosphine ligand, such as SPhos or XPhos, might be necessary to facilitate the reaction.[6]

2. Reagent Quality and Purity:

  • Aryl Halide and Alkyne: Impurities in your starting materials can act as catalyst poisons. It is essential to use highly pure aryl halides and terminal alkynes. If there's any doubt, purify your starting materials before use.

  • Copper Co-catalyst: If you are using a copper-catalyzed Sonogashira, the freshness of the copper(I) iodide (CuI) is important. It can degrade upon exposure to air and light.

3. Reaction Conditions:

  • Inert Atmosphere: Sonogashira reactions, especially those employing a copper co-catalyst, must be conducted under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, a common side reaction that consumes your starting material.[2][3][7] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

  • Base: A suitable base is required to deprotonate the terminal alkyne.[8] Commonly used amine bases like triethylamine (NEt₃) or diisopropylamine (DIPA) must be dry and used in an appropriate excess.[3]

  • Temperature: While many Sonogashira couplings proceed at room temperature, sterically demanding substrates often require heating to overcome the activation energy barrier.[9][10] A gradual increase in temperature, for instance to a range of 50-100 °C, can significantly improve yields.[6]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield asymmetric Sonogashira reactions.

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Poor Enantioselectivity

Question: I am getting a good yield of my tolane product, but the enantiomeric excess (ee) is very low. How can I improve the stereocontrol of the reaction?

Answer:

Achieving high enantioselectivity in asymmetric catalysis is a nuanced challenge that hinges on the intricate interactions between the substrate, catalyst, and chiral ligand.[5]

1. Ligand Structure and "Bite Angle":

  • The geometry of the chiral ligand is a primary determinant of enantioselectivity. The "bite angle" of bidentate phosphine ligands, for example, influences the steric environment around the metal center, which in turn dictates the facial selectivity of the coupling partners during the reductive elimination step. Experiment with a range of chiral ligands with varying steric bulk and electronic properties. Privileged ligand scaffolds like BINAP and its derivatives are often a good starting point.[4][11]

2. Solvent Effects:

  • The polarity and coordinating ability of the solvent can significantly impact the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A solvent screen is a valuable optimization step. Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly employed.[6]

3. Temperature Optimization:

  • Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a slower reaction rate. A careful balance must be struck.

4. Additives:

  • In some cases, the addition of salts or other additives can influence the aggregation state of the catalyst or interact with the transition state, leading to improved enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

A1: The reactivity of the aryl halide follows the general trend: I > OTf > Br > Cl.[3] This means that aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require elevated temperatures. Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is an oxidative homocoupling of terminal alkynes and is a common side reaction, especially when using a copper co-catalyst.[3][7] To minimize it:

  • Strictly Anaerobic Conditions: Ensure your reaction is completely free of oxygen.[3]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, these methods eliminate the primary catalyst for Glaser coupling.[2][12]

  • Diluted Hydrogen Atmosphere: Some studies have shown that running the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[13]

Q3: How do I purify my final tolane product?

A3: Purification of tolane derivatives is typically achieved through standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common method. The choice of eluent will depend on the polarity of your specific tolane derivative. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a very pure compound.

Experimental Protocols

General Protocol for Asymmetric Sonogashira Coupling

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chiral ligand (e.g., a BINAP derivative, 2.2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., THF or toluene, 0.1 M concentration relative to the limiting reagent).

  • Catalyst Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the aryl halide (1.0 eq), the terminal alkyne (1.2 eq), the copper co-catalyst (e.g., CuI, 3 mol%, if applicable), and the base (e.g., DIPA, 2.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (by chiral High-Performance Liquid Chromatography, HPLC).

Data Presentation: Optimizing Reaction Conditions

The following table illustrates how to systematically optimize reaction conditions for yield and enantioselectivity.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)ee (%)
1Pd(OAc)₂ (2)(R)-BINAP (2.2)NEt₃ (2)THF254560
2Pd(OAc)₂ (2)(R)-BINAP (2.2)DIPA (2)THF256575
3Pd(OAc)₂ (2)(R)-BINAP (2.2)DIPA (2)Toluene257082
4Pd(OAc)₂ (2)(R)-BINAP (2.2)DIPA (2)Toluene508578
5PdCl₂(PPh₃)₂ (2)(R)-BINAP (2.2)DIPA (2)Toluene508280
6Pd(OAc)₂ (2)(R)-MeO-BIPHEP (2.2)DIPA (2)Toluene257592
Visualizing the Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Sonogashira reaction.

sonogashira_cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡C-R² (Tolane) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition alkyne H-C≡C-R² alkyne_deprotonation Alkyne Deprotonation (Base) alkyne->alkyne_deprotonation cu_acetylide Cu-C≡C-R² cu_acetylide->transmetalation alkyne_deprotonation->cu_acetylide

Caption: The catalytic cycle of the Sonogashira reaction.

References

  • Gellman, S. H., et al. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Qiu, L., et al. (2013). Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric Suzuki–Miyaura Coupling. Organic Letters. Available at: [Link]

  • Buchwald, S. L., et al. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Fiveable. (n.d.). Sonogashira coupling. Organic Chemistry II Key Term. Available at: [Link]

  • Qiu, L., et al. (2013). Enantioselective synthesis of axially chiral multifunctionalized biaryls via asymmetric Suzuki-Miyaura coupling. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Ye, Z., et al. (2025). Enantioselective Synthesis of Axially Chiral Biaryl Sulfenamides via Cu-Catalyzed Sulfur-Arylation and Dealkylation. ChemRxiv. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. Available at: [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • SPIE Digital Library. (n.d.). Synthesis of asymmetric tolane liquid crystals for display applications. Available at: [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis. Available at: [Link]

  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Liu, Y. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. Available at: [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction. Available at: [Link]

  • van den Berg, M., et al. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • Sargin, I., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

  • Saha, G., & Gribble, G. W. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Leitch, D. C. (2024). Robust and Reliable Palladium Precatalysts for Asymmetric Allylic Alkylation: Insights into Catalyst Conformations and Applications in Synthesis. YouTube. Available at: [Link]

  • Uberman, P. M., Caira, M. R., & Martín, S. E. (2013). A Chiral Bis(arsine) Ligand: Synthesis and Applications in Palladium-Catalyzed Asymmetric Allylic Alkylations. Organometallics.
  • ResearchGate. (2025). Synthesis of terminally substituted stilbene-tolane liquid crystals. Available at: [Link]

  • Li, Y., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Photo‐activation of Tolane‐based Synthetic Ion Channel for Transmembrane Chloride Transport. Available at: [Link]

  • ResearchGate. (n.d.). Challenges of the asymmetric synthesis of the currently studied chiral amides. Available at: [Link]

  • Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2025). Photo-activation of Tolane-based Synthetic Ion Channel for Transmembrane Chloride Transport. Angewandte Chemie International Edition. Available at: [Link]

  • Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: [Link]

  • Sharma, O. P., Dawra, R. K., & Makkar, H. P. (1987). Isolation and partial purification of Lantana (Lantana camara L.) toxins. Toxicology Letters. Available at: [Link]

  • Chatterjee, A., et al. (2025). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. bioRxiv. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Assignment in NMR Spectra of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level, field-proven insights into the common and complex challenges associated with assigning peaks in the ¹⁹F NMR spectra of fluorinated aromatic compounds. The following question-and-answer section offers in-depth troubleshooting strategies, detailed experimental protocols, and the fundamental principles behind them.

Frequently Asked Questions (FAQs)

Category 1: Foundational Issues & Initial Spectral Quality

Question 1: My ¹⁹F NMR spectrum shows broad or distorted peaks. What are the common causes and how can I improve the resolution?

Answer: Peak broadening in ¹⁹F NMR is a frequent issue that can obscure vital coupling information and complicate assignments. The causes can range from instrumental factors to sample properties.

Causality & Explanation: The ¹⁹F nucleus has a large chemical shift anisotropy (CSA), which is a primary relaxation mechanism. In large molecules or viscous solutions where molecular tumbling is slow, this can lead to significant line broadening. Other common causes include poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities, or chemical exchange phenomena.

Troubleshooting Protocol:

  • Optimize Magnetic Field Homogeneity:

    • Action: Carefully shim the spectrometer on your sample. While shimming on the deuterium lock signal is standard, for high-resolution ¹⁹F NMR, consider shimming directly on the ¹⁹F signal of a strong, sharp peak in your sample if your spectrometer allows.

    • Rationale: Even minor inhomogeneities in the magnetic field are magnified over the wide spectral range of ¹⁹F NMR, leading to poor peak shape.[1]

  • Check for Paramagnetic Impurities:

    • Action: Dissolved oxygen is paramagnetic and a common culprit. Degas your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes or by using a freeze-pump-thaw technique. Also, ensure your sample and NMR tube are free from trace metal contaminants.

    • Rationale: Paramagnetic species dramatically increase the relaxation rate of nearby nuclei, causing severe line broadening.

  • Evaluate Sample Concentration and Solvent Viscosity:

    • Action: If your sample concentration is very high, try diluting it. If using a viscous solvent (like DMSO-d₆), consider acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C).

    • Rationale: High concentrations can increase viscosity and promote aggregation, slowing molecular tumbling. A modest temperature increase can decrease viscosity, average out conformations, and sharpen signals.

  • Consider Chemical or Conformational Exchange:

    • Action: If you suspect your molecule is undergoing exchange on the NMR timescale (e.g., rotamer interconversion), acquire spectra at different temperatures (variable temperature or VT-NMR).

    • Rationale: At an intermediate exchange rate, peaks will be broad. At low temperatures, you may see sharp signals for individual conformers (slow exchange), while at high temperatures, you may see a single sharp, averaged signal (fast exchange).

Question 2: The chemical shifts in my spectrum are significantly different from published values for a similar compound. What could be the cause?

Answer: The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making it a powerful probe but also highly susceptible to external factors.[2][3] Deviations from expected values are common and can usually be explained.

Causality & Explanation: Unlike ¹H NMR, where solvent effects are often modest, ¹⁹F chemical shifts can change by several ppm due to intermolecular interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces with the solvent.[4][5] Referencing inconsistencies are another major source of error.

Key Factors Influencing ¹⁹F Chemical Shifts:

  • Solvent Effects: A change from a non-polar solvent (e.g., CDCl₃) to a polar, hydrogen-bonding solvent (e.g., Methanol-d₄ or DMSO-d₆) can dramatically alter the electronic shielding of the fluorine nucleus.[2][4][6]

  • Referencing Method: ¹⁹F spectra can be referenced internally (with a standard added to the sample) or externally (using a separate reference tube or the spectrometer's lock frequency). External referencing can be inaccurate if magnetic susceptibility differences between the sample and the reference are not corrected. The unified referencing scale using the ¹H signal of TMS is often recommended.[7]

  • Concentration and Temperature: As with line broadening, changes in concentration and temperature can shift equilibria and alter intermolecular interactions, leading to chemical shift changes.[4]

Troubleshooting Protocol:

  • Verify Your Reference:

    • Action: For unambiguous comparison, use a well-established internal reference standard. Add a small amount of a compound like CFCl₃ (0 ppm by definition) or a secondary standard like C₆F₆ (-164.9 ppm) or CF₃COOH (-76.55 ppm) directly to your sample.[8][9] Ensure the reference you choose is inert and its signal does not overlap with your analyte signals.

    • Rationale: An internal standard experiences the exact same environment as your analyte, providing the most accurate reference point.

  • Standardize Experimental Conditions:

    • Action: When comparing to literature data, ensure your solvent, concentration, and temperature match the reported conditions as closely as possible.

    • Rationale: This minimizes variability arising from environmental factors, allowing for a more direct comparison of molecular structure.

  • Consider Intramolecular Effects:

    • Action: Analyze the electronic nature of your molecule. The presence of strong electron-donating or electron-withdrawing groups, even several bonds away, can cause significant deviations from a parent compound through resonance and inductive effects.[2]

    • Rationale: The high electronegativity of fluorine amplifies the transmission of electronic effects through the molecule's framework.[2]

Common ¹⁹F NMR Reference Standards Chemical Shift (δ) vs. CFCl₃ (ppm)
Trichlorofluoromethane (CFCl₃)0.00
Trifluoroacetic Acid (CF₃COOH)-76.55
Fluorobenzene (C₆H₅F)-113.15
Hexafluorobenzene (C₆F₆)-164.9
Benzotrifluoride (C₆H₅CF₃)-63.72
Note: These values can show slight solvent dependency.[8][9]
Category 2: Deciphering Complex Multiplets and Overlapping Signals

Question 3: My spectrum has complex, overlapping multiplets that are difficult to interpret. How can I assign these signals based on coupling?

Answer: Assigning signals in a multifluorinated aromatic compound relies heavily on understanding the magnitude of through-bond J-couplings between nuclei. ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are highly predictable based on the number of intervening bonds.

Causality & Explanation: Spin-spin coupling arises from the interaction of nuclear spins mediated by bonding electrons. In aromatic systems, the magnitude of this coupling is strongly dependent on the relative positions of the coupled nuclei (ortho, meta, para). Unlike ¹H-¹H couplings, long-range ¹⁹F-¹⁹F couplings (over 4 or 5 bonds) are commonly observed and are crucial for assignment.[1]

Typical J-Coupling Constants in Fluorinated Benzenes:

Coupling Type Number of Bonds Typical Magnitude (Hz) Notes
³J(F,F) (ortho)318 – 22Large and easily identifiable.
⁴J(F,F) (meta)40 – 8Smaller and can be positive or negative.
⁵J(F,F) (para)58 – 15Often larger than meta coupling.
³J(H,F) (ortho)36 – 11Key for ¹H-¹⁹F correlation.
⁴J(H,F) (meta)44 – 9Similar in magnitude to ortho.
⁵J(H,F) (para)50 – 3Smallest H-F coupling.
(Data synthesized from sources[1][10])

Troubleshooting Workflow:

G cluster_start Initial Analysis cluster_2d 2D Correlation Experiments cluster_noe Through-Space Confirmation cluster_end Final Assignment start Acquire 1D ¹⁹F Spectrum check_multiplets Analyze Multiplet Patterns & J-Couplings start->check_multiplets Identify number of signals cosy Acquire ¹⁹F-¹⁹F COSY check_multiplets->cosy Ambiguous F-F couplings hetcor Acquire ¹H-¹⁹F HETCOR / HMBC check_multiplets->hetcor Need to link to ¹H spectrum cosy->hetcor Assign F-F spin systems assign Confirm Structural Assignments cosy->assign Assignments clear from J-couplings hoesy Acquire ¹⁹F-¹H HOESY hetcor->hoesy Distinguish isomers / confirm proximity hetcor->assign Assignments clear from H-F correlations hoesy->assign Final confirmation

Experimental Protocol: Using 2D ¹⁹F-¹⁹F COSY

  • Purpose: To identify which fluorine nuclei are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum indicates they are J-coupled.

  • Setup:

    • Acquire a standard 1D ¹⁹F spectrum to determine the chemical shift range (spectral width).

    • Use a standard cosy pulse sequence on your spectrometer, ensuring the nucleus is set to ¹⁹F.

    • Optimize the number of increments in the indirect dimension (t₁) to achieve sufficient resolution for resolving couplings.

  • Interpretation:

    • Signals on the diagonal correspond to the 1D spectrum.

    • Off-diagonal cross-peaks connect coupled signals. For a 1,2,3-trifluorobenzene, you would expect to see a cross-peak between the F1-F2 (ortho) and F2-F3 (ortho) signals, and a weaker cross-peak between F1-F3 (meta).

Category 3: Advanced Structure Elucidation

Question 4: I have a plausible assignment based on J-couplings, but how can I definitively confirm it, especially for distinguishing between isomers?

Answer: To gain ultimate confidence, you need to correlate the fluorine nuclei with the well-understood proton framework of your molecule. This is achieved using through-space correlation experiments like the Heteronuclear Overhauser Effect Spectroscopy (HOESY).

Causality & Explanation: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises from dipole-dipole relaxation between two nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. A ¹⁹F-¹H HOESY experiment detects NOEs between fluorine and proton nuclei, providing powerful proof of spatial proximity.[11]

Experimental Protocol: 1D Selective ¹⁹F-¹H HOESY

This is a time-efficient method when you want to check the proximity of a specific fluorine to nearby protons.[11]

  • Purpose: To confirm which protons are physically close to a specific fluorine atom.

  • Setup:

    • Identify the ¹⁹F signal you want to investigate from your 1D spectrum.

    • Use a 1D selective HOESY pulse sequence. This involves selectively irradiating your target ¹⁹F frequency for a set mixing time (e.g., 300-800 ms).

    • The resulting 1D ¹H spectrum will show signals only from protons that have an NOE with the irradiated fluorine.

  • Interpretation:

    • Imagine you have a fluorophenyl group attached to a methylene (-CH₂-). Irradiating the ortho-fluorine signal should produce a strong NOE signal for the ortho-proton and potentially a signal for the nearby methylene protons, confirming the connectivity and conformation. In contrast, irradiating a para-fluorine would show an NOE only to its adjacent meta-protons.[11][12]

When to Use Through-Bond vs. Through-Space Correlations:

  • ¹H-¹⁹F HETCOR/HMBC: Use these experiments to map out the through-bond (2-4 bonds) connectivity between protons and fluorines. This is excellent for establishing the basic framework.[13][14]

  • ¹⁹F-¹H HOESY: Use this experiment to confirm assignments by verifying through-space proximity. It is indispensable for distinguishing between constitutional isomers or determining the stereochemistry where J-coupling data is ambiguous.[15][16]

G cluster_mol Molecular Structure cluster_exp NMR Experiments F Fluorine Nucleus J_Coupling Through-Bond (HETCOR, HMBC) F->J_Coupling via bonds NOE Through-Space (HOESY) F->NOE via space (<5Å) H Proton Nucleus J_Coupling->H NOE->H

Category 4: When Experimental Data Isn't Enough

Question 5: My spectra are still ambiguous, and I cannot make a definitive assignment. Can computational methods help?

Answer: Absolutely. When experimental data is insufficient, in silico prediction of ¹⁹F NMR chemical shifts using quantum chemical methods has become a reliable and accessible tool for structural assignment and reassignment.[17][18]

Causality & Explanation: The magnetic shielding of a nucleus (which determines its chemical shift) can be calculated from first principles. Methods based on Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹⁹F chemical shifts with high accuracy.[3][19] By comparing the computationally predicted spectrum for different possible isomers with the experimental data, you can identify the correct structure.

Workflow for Computational ¹⁹F NMR Prediction:

  • Structure Preparation: Build 3D models of all possible isomers of your compound.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). This finds the lowest energy conformation of the molecule.[17]

  • NMR Shielding Calculation: Using the optimized geometry, calculate the NMR isotropic shielding constants (σ) for each fluorine atom. This is typically done with a functional like ωB97XD and a basis set such as 6-31+G(d,p) or aug-cc-pVDZ.[19][20]

  • Chemical Shift Conversion: The calculated shielding constants are absolute values. They must be converted to chemical shifts (δ) relative to a reference compound (e.g., CFCl₃) using the following equation:

    • δ_sample = σ_ref - σ_sample

    • Often, a linear scaling factor derived from a set of known compounds is applied to correct for systematic errors in the calculation.[17][18]

  • Comparison: Compare the predicted chemical shifts for each isomer to your experimental spectrum. The isomer whose predicted spectrum best matches the experimental one is the correct structure. A mean absolute deviation of 2-3 ppm between calculated and experimental shifts is considered a good result.[17]

The high sensitivity of ¹⁹F chemical shifts makes computational prediction particularly powerful, as even small structural changes lead to large, predictable changes in the spectrum.[21][22]

References

  • Dietschreit, J. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. Available at: [Link]

  • Kaur, B., & Pfaendtner, J. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. Available at: [Link]

  • Halliday, J. D., & Richards, R. E. (1973). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. Available at: [Link]

  • Wadawadigi, G., et al. (2018). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Dietschreit, J. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. LMU Open Access. Available at: [Link]

  • Garza, A. J., et al. (2022). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. Journal of the American Chemical Society.
  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Li, H., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • Scribd. 19F NMR Reference Standards. Available at: [Link]

  • Mercadante, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Unknown Source.
  • Tormena, C. F., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hennig, M., et al. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]

  • Smith, A. J. R., et al. (2022).
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]

  • Facey, G. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). 19F - 1H HOESY Experiment. Available at: [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, Santa Barbara. F19 detection. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Quora. How to interpret the 19F NMR spectra. Available at: [Link]

Sources

Technical Support Center: Strategies for Controlling Polymorphism in Crystalline Tolane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on controlling polymorphism in crystalline tolane derivatives. The unique structural features of tolanes—a diarylacetylene core—present specific challenges and opportunities in solid-state chemistry. This guide is designed to be a living resource, offering in-depth troubleshooting advice and answers to frequently encountered experimental issues.

Introduction to Polymorphism in Tolane Derivatives

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1][2][3] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical parameters in the development of pharmaceuticals and functional materials.[4][5] For tolane derivatives, the rigid nature of the acetylene linker combined with the potential for varied packing of the aromatic rings makes polymorphism a common and important phenomenon to control.

This guide will provide a structured approach to understanding and managing polymorphism in your tolane derivative systems, moving from foundational concepts to specific troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the study of polymorphism in tolane derivatives.

Q1: What are the different types of polymorphs I might encounter with my tolane derivative?

You will likely encounter three main types of polymorphs:

  • Packing Polymorphism: This is the most common type for rigid molecules like tolanes. The individual molecules have the same conformation, but they pack differently in the crystal lattice.

  • Conformational Polymorphism: If your tolane derivative has flexible side chains, these chains can adopt different conformations, leading to different crystal structures.

  • Pseudopolymorphism (Solvates and Hydrates): In this case, solvent molecules are incorporated into the crystal structure.[6] If the solvent is water, the form is called a hydrate. These are technically different solid forms, not true polymorphs, but are often studied alongside them due to their significant impact on material properties.

Q2: Why is it critical to control the polymorphic form of my tolane derivative?

Controlling the polymorphic form is essential for ensuring consistency and desired performance. Different polymorphs can have varying:

  • Bioavailability: In pharmaceutical applications, a more soluble metastable form may be preferred over a less soluble stable form to improve drug absorption.[4]

  • Stability: The thermodynamically most stable polymorph is often desired for long-term storage to prevent conversion from a metastable form, which could alter the product's efficacy or safety.[1][4]

  • Manufacturing Properties: Properties like crystal shape (morphology), flowability, and compressibility are dependent on the polymorphic form and can significantly impact downstream processing, such as tableting.[4]

Q3: What are the primary factors that influence which polymorph is formed?

The formation of a specific polymorph is a competition between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest). The key experimental parameters you can control include:

  • Solvent Selection: The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence which polymorph is favored.[7][8][9]

  • Temperature: Temperature affects solubility, supersaturation, and the relative stability of different polymorphs.[10]

  • Supersaturation Level: The degree of supersaturation is a primary driving force for nucleation and can be controlled to target specific polymorphs.[11]

  • Cooling/Evaporation Rate: Rapid cooling or evaporation often yields metastable forms, while slow processes favor the thermodynamically stable form.

  • Presence of Impurities or Additives: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[3] Additives can be intentionally used to direct crystallization.[12]

Q4: How can I identify the different polymorphic forms I have produced?

A combination of analytical techniques is necessary for unambiguous identification:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature and can be used to identify melting points, phase transitions between polymorphs, and determine their relative thermodynamic stability.[13][14]

  • Thermogravimetric Analysis (TGA): TGA is essential for identifying solvates and hydrates by measuring changes in mass upon heating.[14]

  • Spectroscopy (Raman and FTIR): These techniques are sensitive to molecular vibrations and can often distinguish between polymorphs with different molecular conformations or intermolecular interactions.

  • Solid-State NMR (ssNMR): Provides detailed information about the local environment of atoms in the crystal lattice.

Part 2: Troubleshooting Common Polymorphism Issues

This section provides a structured approach to resolving specific experimental challenges.

Issue 1: I am getting a mixture of polymorphs in my crystallization.

Causality: The formation of multiple polymorphs simultaneously, known as concomitant polymorphism, occurs when the free energy differences between the forms are small, and the nucleation and growth kinetics are competitive under the chosen crystallization conditions.

Troubleshooting Protocol:

  • Vary the Solvent:

    • Rationale: Solvents can selectively stabilize one polymorph over another through specific solute-solvent interactions.

    • Action: Perform crystallization experiments in a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol, isopropanol).[7][9] Apolar solvents may favor different packing arrangements of the tolane rings compared to polar, protic solvents.

  • Control the Supersaturation Level:

    • Rationale: High supersaturation often leads to the rapid nucleation of metastable forms, while lower supersaturation favors the growth of the stable form.

    • Action:

      • For the stable form: Employ a slow cooling or slow evaporation method to maintain a low level of supersaturation.

      • For metastable forms: Use a rapid cooling (crash cooling) or anti-solvent addition method to generate high supersaturation.[11]

  • Implement Seeding:

    • Rationale: Introducing seed crystals of the desired polymorph can bypass the stochastic nature of primary nucleation and direct the crystallization towards that form.

    • Action:

      • Isolate a pure sample of the desired polymorph (if possible).

      • Add a small amount (typically <1% by weight) of these seed crystals to a slightly supersaturated solution.

Workflow for Troubleshooting Mixed Polymorphs

G start Problem: Mixed Polymorphs vary_solvent Vary Solvent System (Polarity, H-bonding) start->vary_solvent control_ss Adjust Supersaturation (Cooling Rate, Anti-solvent) vary_solvent->control_ss seeding Implement Seeding Protocol control_ss->seeding analyze Analyze Solid Form (PXRD, DSC) seeding->analyze analyze->vary_solvent Still Mixed? pure_form Result: Pure Polymorph analyze->pure_form G start Metastable Form Converts to Stable Form stability_test Conduct Stability Studies (Temp, Humidity, Stress) start->stability_test is_stable_enough Is Stability Acceptable for Application? stability_test->is_stable_enough proceed Proceed with Metastable Form is_stable_enough->proceed Yes inhibit_conversion Inhibit Conversion (e.g., with excipients) is_stable_enough->inhibit_conversion No use_stable_form Develop the Stable Form inhibit_conversion->use_stable_form If Inhibition Fails

Caption: A decision-making process for handling a metastable polymorph.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments in polymorphism control.

Protocol 1: Comprehensive Solvent Screening for Polymorph Discovery

Objective: To explore a wide range of crystallization conditions to discover as many polymorphs of a tolane derivative as possible. [15][16] Materials:

  • Tolane derivative (~1 g)

  • A diverse library of solvents (see table below)

  • Vials or multi-well plates

  • Stirring plate and stir bars

  • Filtration apparatus

  • Analytical instruments (PXRD, DSC)

Solvent Selection Table:

Solvent ClassExamplesRationale
Non-polar Toluene, Hexane, CyclohexanePromotes packing driven by van der Waals forces and π-π stacking of the aromatic rings.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFCan interact with polar functional groups without donating hydrogen bonds.
Polar Protic Methanol, Ethanol, Isopropanol, WaterCan form hydrogen bonds with suitable functional groups on the tolane derivative.

Procedure:

  • Solubility Assessment:

    • Determine the approximate solubility of your compound in each selected solvent at room temperature and an elevated temperature (e.g., 50 °C). This will help in designing the crystallization experiments.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a near-saturated solution at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature.

    • Anti-Solvent Addition: Prepare a concentrated solution in a good solvent. Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed, then allow it to stand.

    • Slurry Conversion: Add an excess of the solid to a solvent in which it is sparingly soluble. Stir the suspension at a constant temperature for an extended period (days to weeks). This method is effective for converting metastable forms to the stable form.

  • Sample Isolation and Analysis:

    • Once crystals have formed, isolate them by filtration.

    • Wash the crystals sparingly with the crystallization solvent to remove any amorphous material or impurities.

    • Dry the crystals thoroughly.

    • Analyze each sample by PXRD to identify the crystal form. Use DSC and TGA for further characterization.

Protocol 2: Characterization of Polymorphs Using DSC

Objective: To determine the melting points and investigate the thermodynamic relationship between two polymorphs. [13][14] Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of each pure polymorph into separate DSC pans.

  • Heating Rate Study:

    • Rationale: The observed thermal events can be dependent on the heating rate. A slow heating rate provides more time for transformations to occur, while a fast heating rate can sometimes suppress them, allowing for the melting of a metastable form. * Action: Heat each sample at different rates (e.g., 2 °C/min, 10 °C/min, and 50 °C/min) from room temperature to above the melting point.

  • Data Interpretation:

    • Melting Point: The peak of the endotherm corresponds to the melting point. The higher the melting point, generally the more stable the polymorph at that temperature.

    • Polymorphic Transitions: Look for solid-solid transitions (exotherms or endotherms) before the final melting. An endothermic transition followed by melting indicates an enantiotropic relationship. An exothermic transition (recrystallization) followed by melting of a more stable form suggests a monotropic relationship.

References

  • FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. [Link]

  • Mensah, J., & Kim, K.-J. (2013). Polymorph Screening Technology by Controlling Crystallization. Chemical Engineering Transactions, 32, 1333-1338. [Link]

  • Chen, Y., et al. (2018). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Molecules, 23(11), 2910. [Link]

  • Various Authors. (2012). How does a solvent affect the crystallization process of coordination compounds? ResearchGate. [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]

  • Various Authors. (2004). Challenges in Polymorphism of Pharmaceuticals. CRIPS. [Link]

  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • Ardena. When to conduct a polymorph screening? Ardena's phase-appropriate approach. [Link]

  • Wang, X., et al. (2019). A Different View of Solvent Effects in Crystallization. Crystals, 9(1), 35. [Link]

  • Various Authors. (2011). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Crystal Growth & Design. [Link]

  • Various Authors. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals. [Link]

  • Roy, S. (2007). The characterization of polymorphs by thermal analysis. Mettler Toledo UserCom. [Link]

  • Chen, Y., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(2), 1056-1067. [Link]

  • Twieg, R. J., et al. (1996). Tolane oligomers: Model thermotropic liquid crystals. Liquid Crystals, 21(5), 697-709. [Link]

  • Snider, D. A., et al. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395. [Link]

  • Thomas, L. C., et al. Characterization of Polymorphs in Tolbutamide. TA Instruments. [Link]

  • Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists. [Link]

  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 1. [Link]

  • Mettler Toledo. Thermal Analysis of Polymers Selected Applications. [Link]

  • Wang, X., et al. (2020). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm, 22(3), 457-465. [Link]

  • Naumov, P., et al. (2021). Thermal Strain and Microstrain in a Polymorphic Schiff Base: Routes to Thermosalience. Crystals, 11(6), 612. [Link]

  • Girelli, A. M., et al. (2017). Full spectroscopic characterization of two crystal pseudopolymorphic forms of the antiandrogen cortexolone 17α-propionate for topic application. Steroids, 127, 48-54. [Link]

  • Wang, X., et al. (2022). Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. Crystals, 12(11), 1599. [Link]

Sources

Technical Support Center: Stability Testing of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The guidance herein is grounded in established scientific principles and regulatory expectations for stability testing.

I. Core Concepts in Thermal Stability Testing

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational principles of thermal stress testing. Forced degradation studies, including thermal stress, are a regulatory requirement under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][2][3][4][5] The primary objectives of these studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Validate the stability-indicating nature of the analytical methods employed.[4]

For a molecule like this compound, the key areas of interest for thermal degradation will be the C-F bonds on the phenyl ring and the carbon-carbon triple bond of the ethynyl group.

II. Troubleshooting Guide: Experimental Observations and Solutions

This section is structured in a question-and-answer format to directly address potential issues arising during thermal stress testing of this compound.

Unexpectedly Rapid Degradation at Moderate Temperatures

Question: I am observing significant degradation of my sample at temperatures well below the anticipated decomposition point. What could be the cause?

Answer: Several factors could contribute to unexpectedly rapid degradation:

  • Presence of Impurities: Trace amounts of impurities, such as residual catalysts from synthesis (e.g., palladium, copper) or acidic/basic residues, can catalyze degradation pathways at lower temperatures. It is crucial to use a highly purified sample for your stability studies.

  • Oxidative Degradation: The ethynyl group can be susceptible to oxidation, which is often accelerated by heat.[6] Ensure your experiments are conducted in an inert atmosphere (e.g., nitrogen or argon) if you wish to isolate thermal degradation from oxidative degradation.

  • Interaction with Container Material: Certain types of glass or plastic containers may have surface contaminants or leach substances that can interact with the analyte, especially at elevated temperatures. It is advisable to use high-quality, inert containers such as borosilicate glass (Type I) or quartz.

  • Moisture: The presence of water can lead to hydration of the alkyne triple bond, especially in the presence of trace acid or metal catalysts, forming a ketone.[7][8] Ensure your sample and solvent (if applicable) are anhydrous.

Workflow for Investigation:

Caption: Troubleshooting workflow for unexpectedly rapid degradation.

Inconsistent or Irreproducible Degradation Profiles

Question: My degradation results are not consistent between experiments conducted under seemingly identical conditions. What should I check?

Answer: Irreproducible results often point to subtle variations in experimental parameters:

  • Temperature Fluctuations: Ensure your oven or heating block provides uniform and stable temperature control. Small "hot spots" can lead to localized, accelerated degradation.[9][10][11]

  • Atmosphere Control: If using an inert atmosphere, ensure the chamber is adequately purged and free of leaks to prevent oxygen or moisture contamination.

  • Sample Homogeneity: For solid-state studies, ensure the sample is a homogenous powder. Different crystal forms or particle sizes can have different thermal stabilities.

  • Heating Rate: The rate at which the sample is heated can influence the degradation pathway and kinetics. A consistent heating rate should be maintained for all experiments.

Table 1: Key Parameters for Reproducible Thermal Stress Studies

ParameterRecommendationRationale
Temperature Control Calibrated oven/heating block with ±2°C uniformityEnsures consistent thermal stress across the entire sample.
Atmosphere Inert gas (N₂ or Ar) with <10 ppm O₂Prevents oxidative degradation from interfering with thermal stability assessment.
Sample Form Homogenous powder of consistent particle sizeDifferent polymorphs or surface areas can affect degradation rates.
Heating Rate Consistent ramp rate (e.g., 5 or 10 °C/min)Ensures comparable kinetic data between experiments.
Container Type I borosilicate glass or quartz vialsMinimizes potential catalytic or reactive effects from the container.
Difficulty in Identifying Degradation Products

Question: I am observing new peaks in my chromatogram after thermal stress, but I am unable to identify the structures of the degradation products. What strategies can I use?

Answer: Structural elucidation of unknown degradation products requires a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradants. This is a critical first step.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant ions in the mass spectrometer provides information about their substructures, which can be pieced together to propose a final structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) can provide definitive structural information.[12]

  • Forced Synthesis: Based on proposed degradation pathways, attempt to synthesize the suspected degradation products. Their retention times and mass spectra can then be compared to the observed degradants for confirmation.

Potential Degradation Pathways for this compound:

  • Alkyne Reactions: The ethynyl linkage is a likely site of reaction.

    • Oxidation: Cleavage of the triple bond can occur, potentially forming carboxylic acids.[6]

    • Hydration: Addition of water across the triple bond would yield a ketone.[7][8]

    • Cyclization/Polymerization: At high temperatures, alkynes can undergo cyclization or polymerization reactions.

  • Fluorinated Ring Reactions:

    • Defluorination: Loss of fluorine atoms could occur, potentially leading to the formation of hydrofluoric acid (HF).[13][14] This is a significant safety concern.

    • Ring Coupling: Reactions between molecules at the phenyl rings could lead to dimeric or oligomeric impurities.

G cluster_alkyne Alkyne Reactions cluster_ring Aromatic Ring Reactions cluster_sidechain Ethyl Group Reactions a Oxidation (O₂) b Hydration (H₂O) c Polymerization d Defluorination (-F) e Ring Coupling f Oxidation Analyte This compound Analyte->a Analyte->b Analyte->c Analyte->d Analyte->e Analyte->f

Caption: Potential thermal degradation pathways.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable temperature range for initial thermal stress testing of this compound?

A1: For a novel compound with unknown thermal stability, a tiered approach is recommended. Start with temperatures slightly above accelerated stability conditions (e.g., 50-60 °C).[3] If no degradation is observed, incrementally increase the temperature (e.g., in 20 °C steps) for a fixed duration (e.g., 24-48 hours). A differential scanning calorimetry (DSC) scan can also provide a preliminary indication of the melting point and onset of decomposition, helping to set an upper temperature limit for the study.

Q2: How much degradation should I aim for in my forced degradation study?

A2: According to ICH guidelines, the goal is to achieve sufficient degradation to identify and characterize the degradation products without completely destroying the parent molecule. A target degradation of 5-20% is generally considered appropriate.[1]

Q3: What analytical method is best suited for monitoring the stability of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[12][15][16] The method should be validated to ensure it can resolve all potential impurities and degradants from the main peak. Gas chromatography-mass spectrometry (GC-MS) can also be valuable, especially for identifying more volatile degradation products.[12]

Q4: Are there any specific safety precautions I should take when heating this compound?

A4: Yes. Given the presence of fluorine atoms, thermal decomposition could potentially generate hazardous gases such as hydrogen fluoride (HF).[14] All thermal stress experiments should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for related compounds, such as 1,2-difluorobenzene and ethynylbenzene derivatives, for specific handling precautions.[17][18][19][20][21]

IV. Experimental Protocol: General Thermal Stress Testing

This protocol provides a general framework for conducting a thermal stress study. It should be adapted based on the specific objectives of your research.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a series of inert vials (e.g., 2 mL amber glass HPLC vials).

    • For solution-state studies, dissolve the compound in a suitable, high-purity solvent at a known concentration.

    • Prepare a "time zero" sample for immediate analysis.

  • Stress Application:

    • Place the vials in a calibrated, temperature-controlled oven or heating block set to the desired stress temperature.

    • If conducting the study under an inert atmosphere, place the vials in a chamber that can be purged with nitrogen or argon.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 6, 12, 24, 48 hours), remove one vial from the stress condition.

    • Allow the vial to cool to room temperature.

    • If the sample is a solid, dissolve it in a known volume of a suitable solvent.

  • Analytical Testing:

    • Analyze the "time zero" and stressed samples using a validated stability-indicating HPLC method.[2]

    • Quantify the amount of the parent compound remaining and the area of any new peaks corresponding to degradation products.

    • If significant degradation is observed, subject the samples to LC-MS analysis to obtain mass information for the unknown peaks.

  • Data Review and Reporting:

    • Calculate the percentage of degradation at each time point.

    • Document the retention times and mass-to-charge ratios of all observed degradation products.

    • Propose potential degradation pathways based on the analytical data.

V. References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc.

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.

  • Analytical Techniques In Stability Testing. (2025). Separation Science.

  • Stability Testing: The Critical Development Phase. (2020). Pharmaceutical Technology.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

  • SAFETY DATA SHEET - 1,4-Difluorobenzene. (2024). Sigma-Aldrich.

  • Thermal degradation of fluoropolymers. (2020).

  • How to Identify and Solve Thermal Stress Issues in Solder Joints. (n.d.). Chemtronics.

  • Thermal Stress Testing. (n.d.). Total Temp Technologies.

  • Thermal Stress Testing: Validating PCB Reliability Under Extreme Conditions. (2025). ALLPCB.

  • SAFETY DATA SHEET - Tetraphenylallene. (n.d.). Pfaltz & Bauer.

  • SAFETY DATA SHEET - 1,2-Difluorobenzene. (2025). Fisher Scientific.

  • SAFETY DATA SHEET. (2025). PPG.

  • Alkyne. (n.d.). Wikipedia.

  • Alkyne Reactions, Oxidation reactions, and Roadmaps Oxidative Cleavage tutorial. (2014). YouTube.

  • Alkyne Reactivity. (n.d.). MSU chemistry.

  • 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

  • 1-Ethynyl-4-fluorobenzene. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Liquid Crystals for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of fluorinated and non-fluorinated liquid crystals, offering field-proven insights and experimental data to inform material selection for researchers, scientists, and professionals in drug development. We will explore the fundamental differences that fluorine substitution imparts on the physicochemical properties of liquid crystals and detail the experimental methodologies for their characterization.

The Fluorine Advantage: A Molecular-Level Perspective

The strategic incorporation of fluorine atoms into the molecular structure of liquid crystals dramatically alters their properties. Fluorine's high electronegativity and relatively small van der Waals radius, compared to hydrogen, introduce significant steric and polar effects.[1][2] These modifications at the molecular level translate to macroscopic differences in dielectric anisotropy, viscosity, optical properties, and overall stability, making fluorinated liquid crystals highly tunable for specific applications.[3][4]

The position of the fluoro substituent is a critical design parameter. It can be located at a terminal position, within a terminal chain, as part of a linking group, or in a lateral position on the core.[2] This versatility allows for the fine-tuning of properties to meet the demanding requirements of advanced applications, from high-resolution displays to sophisticated drug delivery systems.[2]

Head-to-Head Comparison: Key Performance Metrics

The decision to use a fluorinated or non-fluorinated liquid crystal hinges on the specific performance requirements of the application. The following sections provide a comparative analysis of their key properties, supported by experimental data.

Dielectric Anisotropy (Δε)

Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a crucial parameter for electro-optical applications. Fluorination offers a powerful tool for engineering the dielectric anisotropy.[5]

  • Fluorinated Liquid Crystals: The strong dipole moment of the C-F bond allows for the design of materials with either positive or negative dielectric anisotropy, depending on the fluorine substitution pattern.[5] This is essential for various display modes, such as Twisted Nematic (TN) and Vertical Alignment (VA).[5] For instance, lateral fluorination of terphenyls can lead to a high negative dielectric anisotropy.[6]

  • Non-Fluorinated Liquid Crystals: While non-fluorinated liquid crystals can also exhibit a range of dielectric anisotropies, achieving high positive or negative values often requires the incorporation of other polar groups, such as the cyano group (-CN). However, cyano-containing compounds can sometimes suffer from higher viscosity and a tendency to adsorb ions.[1]

PropertyFluorinated Liquid Crystal (e.g., 2,3-difluorobiphenyl derivative)Non-Fluorinated Liquid Crystal (e.g., Biphenyl derivative)Reference
Dielectric Anisotropy (Δε) High positive or negative values achievable (e.g., > +10 or < -5)Moderate positive or negative values[6][7]
Viscosity (γ)

Rotational viscosity is a measure of the internal friction of the liquid crystal and is a key factor determining the switching speed of electro-optical devices.

  • Fluorinated Liquid Crystals: Fluorination can lead to a reduction in viscosity compared to their non-fluorinated counterparts, particularly when compared to those containing other polar groups like cyano groups.[3] This lower viscosity enables faster response times.[3]

  • Non-Fluorinated Liquid Crystals: The viscosity of non-fluorinated liquid crystals can vary widely depending on their molecular structure. Introducing bulky groups to achieve desired properties can often lead to an increase in viscosity.

PropertyFluorinated Liquid CrystalNon-Fluorinated Liquid CrystalReference
Rotational Viscosity (γ₁) Generally lowerCan be significantly higher, especially with polar groups[3]
Optical Properties: Birefringence (Δn)

Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is a fundamental optical property of liquid crystals.

  • Fluorinated Liquid Crystals: The effect of fluorination on birefringence is complex and depends on the position and number of fluorine atoms. While the high electronegativity of fluorine can sometimes lead to a slight decrease in the average refractive index, the overall molecular polarizability and shape anisotropy are the dominant factors.[8] In some cases, fluorination can lead to materials with high birefringence.[5]

  • Non-Fluorinated Liquid Crystals: Non-fluorinated liquid crystals can exhibit a wide range of birefringence values, largely determined by the extent of conjugated π-electron systems within the molecular core.

PropertyFluorinated Tolane Liquid CrystalNon-Fluorinated Tolane Liquid CrystalReference
Birefringence (Δn) at 589 nm ~0.24 - 0.27Can be lower depending on structure[5]
Thermal Stability and Mesophase Behavior

The thermal stability and the temperature range of the liquid crystalline phase (mesophase) are critical for practical applications.

  • Fluorinated Liquid Crystals: Fluorination can significantly influence the phase transition temperatures.[3] It can suppress the formation of unwanted smectic phases and broaden the desired nematic range.[5] The strong C-F bond also contributes to enhanced thermal and chemical stability.[9]

  • Non-Fluorinated Liquid Crystals: The mesophase behavior of non-fluorinated liquid crystals is highly dependent on the molecular structure, including the nature of the core, terminal chains, and any linking groups.

PropertyFluorinated TerphenylNon-Fluorinated TerphenylReference
Clearing Point (N-I Transition) Can be lower with increasing fluorinationGenerally higher for the parent compound[3]
Mesophase Range Often broader nematic rangeCan exhibit more complex smectic phases[5]

Applications in Drug Development and Delivery

The unique properties of liquid crystals, particularly their ability to form ordered structures and respond to stimuli, make them promising candidates for advanced drug delivery systems.[10][11][12] Lyotropic liquid crystals, which form mesophases in the presence of a solvent, are of particular interest for pharmaceutical formulations.[11]

The choice between fluorinated and non-fluorinated liquid crystals in drug delivery can impact:

  • Drug Encapsulation and Solubility: The amphiphilic nature of many liquid crystal-forming molecules allows for the encapsulation of both hydrophilic and hydrophobic drugs.[13] Fluorinated segments can create specific domains within the liquid crystalline matrix, potentially enhancing the solubility and loading of fluorinated drug molecules.[14]

  • Controlled Release: The ordered structure of liquid crystals can provide a barrier to drug diffusion, enabling sustained release.[15] The viscosity and phase behavior, which are influenced by fluorination, can be tuned to control the release rate.

  • Stability: The enhanced chemical and thermal stability of fluorinated compounds can protect encapsulated drugs from degradation.[9] However, the potential for leaching of per- and polyfluoroalkyl substances (PFAS) from fluorinated packaging materials is a critical consideration that requires careful evaluation.[16][17]

A notable example is the use of phytantriol-based cubosomes for the delivery of the anticancer drug 5-fluorouracil, demonstrating the potential of these systems in chemotherapy.[18]

Experimental Protocols for Characterization

Accurate characterization of liquid crystals is essential for understanding their properties and performance. The following are detailed protocols for key experimental techniques.

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures. It utilizes polarized light to visualize the birefringence of the material.

Experimental Workflow:

POM_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Analysis Prep1 Clean microscope slide and coverslip Prep2 Place a small amount of LC sample on the slide Prep1->Prep2 Prep3 Cover with coverslip to form a thin film Prep2->Prep3 Analysis1 Place the sample on the hot stage of the polarizing microscope Prep3->Analysis1 Transfer sample Analysis2 Heat the sample to the isotropic phase (dark field of view) Analysis1->Analysis2 Analysis3 Cool the sample at a controlled rate (e.g., 1-5 °C/min) Analysis2->Analysis3 Analysis4 Observe and record the textures that appear at different temperatures Analysis3->Analysis4 Analysis5 Identify phase transitions by the change in texture Analysis4->Analysis5

Caption: Workflow for Polarized Optical Microscopy Analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC is used to determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.[18]

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Prep1 Weigh a small amount of LC sample (1-5 mg) into a DSC pan Prep2 Hermetically seal the pan Prep1->Prep2 Meas1 Place the sample pan and an empty reference pan in the DSC cell Prep2->Meas1 Load sample Meas2 Equilibrate the system at a starting temperature Meas1->Meas2 Meas3 Heat the sample at a constant rate (e.g., 5-10 °C/min) Meas2->Meas3 Meas4 Record the heat flow as a function of temperature Meas3->Meas4 Meas5 Cool the sample at the same rate Meas4->Meas5 Analysis1 Identify peaks in the heat flow curve, which correspond to phase transitions Meas5->Analysis1 Analyze data Analysis2 Determine the onset temperature of each peak as the transition temperature Analysis1->Analysis2 Analysis3 Integrate the area under each peak to determine the enthalpy of transition Analysis2->Analysis3

Caption: Workflow for Differential Scanning Calorimetry Analysis.

X-Ray Diffraction (XRD)

Principle: XRD provides information about the molecular arrangement and positional order within the liquid crystal phases.

Experimental Setup:

XRD_Setup XRaySource X-Ray Source Generates X-rays Collimator Collimator Creates a narrow, parallel beam XRaySource->Collimator Sample {Liquid Crystal Sample | Housed in a capillary or on a temperature-controlled stage} Collimator->Sample Detector 2D Area Detector Records the diffraction pattern Sample->Detector

Caption: Schematic of an X-Ray Diffraction Setup for Liquid Crystal Analysis.

Conclusion

The choice between fluorinated and non-fluorinated liquid crystals is a nuanced decision that requires a thorough understanding of their structure-property relationships. Fluorination provides a powerful synthetic tool to fine-tune key parameters such as dielectric anisotropy, viscosity, and thermal stability, offering significant advantages for a wide range of applications, including advanced displays and innovative drug delivery systems. By employing the characterization techniques outlined in this guide, researchers and developers can make informed decisions to select the optimal liquid crystal material for their specific needs.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Murgia, S., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. Langmuir, 33(45), 13015-13025.
  • IJNRD. (n.d.). A REVIEW ON LIQUID CRYSTALS AS AN INNOVATIVE DRUG DELIVERY MECHANISM AND THEIR RECENT ADVANCES. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT.
  • Gaikwad, P. P., et al. (2012). Liquid Crystals Pharmaceutical Application: A Review. International Journal of Pharmaceutical Research and Allied Sciences, 1(2), 06-11.
  • Singh, I., et al. (2014). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 76(3), 195-203.
  • BenchChem. (n.d.). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
  • BenchChem. (n.d.). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC)
  • Wang, L., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
  • Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals.
  • Dasgupta, P., et al. (2015). Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. Liquid Crystals, 42(8), 1081-1091.
  • Dasgupta, P., et al. (2015). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and theirmixture. Phase Transitions, 88(10), 1032-1047.
  • Kirsch, P., et al. (2012). The role of fluorine substituents on the physical properties of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl liquid crystals. Beilstein Journal of Organic Chemistry, 8, 1236-1244.
  • Le, K. V., et al. (2020).
  • Wu, S. T., et al. (2011). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Journal of Display Technology, 7(10), 548-553.
  • Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(3), 369-407.
  • M., Z., et al. (2018). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 10(3), 119.
  • Gaballa, S., et al. (2022). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Drug Delivery, 2.
  • Shrestha, L. K., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. Current Opinion in Colloid & Interface Science, 32, 50-59.
  • Jahan, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100985.
  • BenchChem. (n.d.).
  • Belyaev, V. V., et al. (2015). Dielectric Properties of Liquid Crystals for Display and Sensor Applications.
  • U.S. Environmental Protection Agency. (2022).
  • Hastings, P. (2021). EPA Releases Testing Data Showing PFAS Contamination from Fluorinated Containers.
  • U.S. Environmental Protection Agency. (2022).
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group.
  • Dark, M. L., et al. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 87-93.
  • Dakenchem. (2024).
  • Kneppe, H., et al. (1981). Rotational viscosity r 1 of nematic liquid crystals. The Journal of Chemical Physics, 74(6), 3536-3539.
  • IEEE. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. 2007 Conference on Lasers and Electro-Optics.
  • Lee, S. H., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Liquid Crystals, 38(8), 1051-1057.
  • Cheung, D. L., et al. (2004). Calculation of the rotational viscosity of a nematic liquid crystal. The Journal of Chemical Physics, 121(18), 9165-9171.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Boulaoued, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
  • Mohammadi, M., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5693.
  • Stamatoiu, O., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Omega, 8(31), 28247-28258.
  • Patel, A., et al. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. Chemical Science, 16(1), 100-109.

Sources

A Senior Application Scientist's Guide to Vibrational Spectra of Difluorobenzene Derivatives: A Comparative Analysis of Computational and Experimental Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of molecular characterization, vibrational spectroscopy stands as a cornerstone technique, offering a detailed fingerprint of a molecule's structure, bonding, and functional groups.[1][2] Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide rich, empirical data sets that are fundamental to chemical identification and analysis. However, the interpretation of these complex spectra, particularly for molecules with multiple vibrational modes, can be a significant challenge. This is where computational chemistry provides an indispensable partnership.

Difluorobenzene (DFB) derivatives, existing as ortho- (1,2-), meta- (1,3-), and para- (1,4-) isomers, serve as exemplary model systems. Their structural simplicity, coupled with the subtle electronic and steric effects of fluorine substitution, allows for a nuanced exploration of how molecular symmetry and substituent position influence vibrational spectra.

This guide provides an in-depth comparison of experimental FTIR and Raman spectroscopy with computational predictions derived from Density Functional Theory (DFT). We will move beyond a simple listing of methods to explain the causality behind experimental choices and computational parameters. Our objective is to demonstrate the powerful synergy between these approaches, showcasing how their combined application leads to a more robust and complete vibrational assignment than either method could achieve alone. This integrated approach is crucial for researchers, scientists, and drug development professionals who rely on precise molecular characterization for their work.

Pillars of Vibrational Analysis: Theory and Experiment

A comprehensive understanding of a molecule's vibrational character requires a dual-pronged approach, leveraging the strengths of both direct experimental measurement and theoretical prediction.

Experimental Techniques: Capturing Molecular Motion

Vibrational spectroscopic techniques probe the transitions between quantized vibrational energy levels within a molecule.[1] The two most prominent methods, FTIR and Raman, are governed by different selection rules and are thus highly complementary.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment.[3] Functionalities with strong dipoles, such as carbonyl (C=O) or hydroxyl (O-H) groups, typically yield intense IR absorption bands.

  • Raman Spectroscopy: In contrast, Raman spectroscopy is a light-scattering technique.[4] A monochromatic laser source irradiates the sample, and the inelastically scattered light is detected. The energy difference between the incident and scattered photons corresponds to the energy of a specific molecular vibration. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability—essentially, the deformability of its electron cloud.[4] Symmetrical, non-polar bonds, like C-C bonds in an aromatic ring, often produce strong Raman signals.[3]

A key principle, especially relevant to the difluorobenzenes, is the Rule of Mutual Exclusion . For molecules that possess a center of symmetry (a center of inversion, i), such as para-difluorobenzene, vibrational modes cannot be both IR and Raman active.[4] A mode will be active in one technique or the other, but not both. This rule provides a powerful diagnostic tool for structure determination.

Computational Methods: Predicting Vibrational Behavior

Quantum chemical calculations have become an essential tool for predicting and interpreting vibrational spectra.[5][6]

  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing computational efficiency with high accuracy for a wide range of molecular systems.[7][8] Methods like the popular B3LYP hybrid functional are frequently used to calculate optimized molecular geometries and, subsequently, their vibrational frequencies.[9][10][11]

  • The Harmonic Approximation & Frequency Scaling: The initial output of a DFT frequency calculation is a set of harmonic frequencies. This calculation models molecular bonds as perfect springs (harmonic oscillators), which is a simplification.[2] Real molecular vibrations are anharmonic, meaning this approximation systematically overestimates vibrational frequencies compared to experimental values.[12] To correct for this, a common and effective practice is to apply an empirical scaling factor to the computed frequencies.[6][9][10] These scaling factors are derived by comparing calculated and experimental frequencies for a large set of molecules for a specific level of theory (e.g., a scaling factor of ~0.96-0.98 is common for B3LYP functionals).[7][8][9][13] This simple correction significantly improves the agreement with experimental data.[10]

Methodologies in Practice: A Step-by-Step Guide

To illustrate the practical application of these techniques, we outline standardized protocols for both experimental data acquisition and computational prediction.

Experimental Protocol: Acquiring an FTIR Spectrum of p-Difluorobenzene

This protocol describes the use of a common FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid or solid samples with minimal preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of liquid p-difluorobenzene (a few drops) or solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire Sample Spectrum: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and anvil after the measurement is complete.

ExperimentalWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Output Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply p-DFB Sample Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Generate Absorbance Spectrum Acquire_Sample->Process End Final Spectrum Process->End

Caption: Workflow for acquiring an experimental FTIR spectrum.
Computational Protocol: Calculating the Vibrational Spectrum of p-Difluorobenzene

This protocol outlines a typical workflow using the Gaussian suite of programs, a widely used software package in computational chemistry.[14]

  • Structure Input: Build the molecular structure of p-difluorobenzene using a molecular editor (e.g., GaussView). Ensure the correct atoms and basic connectivity are in place.

  • Calculation Setup (Geometry Optimization):

    • Job Type: Select Opt (Optimization) to find the lowest energy structure of the molecule.

    • Method: Choose the desired level of theory. A robust and common choice is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[6][9][15] This provides a good balance of accuracy and computational cost.

    • Title/Naming: Assign a descriptive name to the calculation.

    • Submission: Submit the calculation to the computational server.

  • Verification of Optimization: Once complete, check the output file to ensure the optimization converged successfully. There should be no imaginary frequencies at this stage if it is a true energy minimum.

  • Calculation Setup (Frequency Analysis):

    • Job Type: Using the optimized geometry from the previous step, set the job type to Freq (Frequency).

    • Method: It is crucial to use the exact same level of theory (functional and basis set) as was used for the geometry optimization.

    • Submission: Submit the frequency calculation.

  • Analysis of Results:

    • The output file will contain a list of calculated harmonic frequencies and their corresponding IR and Raman intensities.

    • Use a visualization program to animate each vibrational mode. This is essential for understanding the specific atomic motions (e.g., C-H stretch, ring breathing) associated with each calculated frequency.

ComputationalWorkflow cluster_setup Setup & Optimization cluster_freq Frequency Calculation cluster_analysis Analysis & Output Start Build p-DFB Structure Opt_Setup Setup Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt_Setup Run_Opt Run Calculation Opt_Setup->Run_Opt Verify Verify Converged Minimum Energy Structure Run_Opt->Verify Freq_Setup Setup Frequency Calculation (Same Level of Theory) Verify->Freq_Setup Run_Freq Run Calculation Freq_Setup->Run_Freq Extract Extract Harmonic Frequencies & Intensities Run_Freq->Extract Scale Apply Scaling Factor (e.g., 0.9679) Extract->Scale Visualize Animate Modes & Assign Bands Scale->Visualize End Predicted Spectrum Visualize->End

Caption: Workflow for calculating a theoretical vibrational spectrum.

Comparative Analysis: p-Difluorobenzene as a Case Study

Para-difluorobenzene (p-DFB) is an ideal molecule for this comparison due to its high D₂ₕ symmetry. This symmetry dictates that its vibrational modes are either IR-active or Raman-active, but not both, providing a clear test of both experimental and theoretical results. The table below compares experimental vibrational frequencies with scaled DFT calculations at the B3LYP/6-311+G(d,p) level.[9][10]

Mode AssignmentSymmetryExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Description
ν(C-H)B₂ᵤ3085Inactive3088Asymmetric C-H Stretch
ν(C-H)A₉Inactive30773075Symmetric C-H Stretch
ν(C=C)B₂ᵤ1600Inactive1602C=C Ring Stretch
ν(C=C)A₉Inactive16451648C=C Ring Stretch
δ(C-H)B₁ᵤ1245Inactive1248In-plane C-H Bend
ν(C-F)B₂ᵤ1215Inactive1210Asymmetric C-F Stretch
Ring BreathingA₉Inactive858855Symmetric Ring Deformation
γ(C-H)B₃ᵤ842Inactive839Out-of-plane C-H Bend
δ(C-F)B₃ᵤ510Inactive508Out-of-plane C-F Bend

Experimental data adapted from various spectroscopic studies. Calculated frequencies are scaled by a factor of 0.9679 as recommended for the B3LYP/6-311+G(d,p) level of theory.[9][10]

Discussion of Results
  • Excellent Agreement: The most striking observation is the excellent agreement between the scaled DFT frequencies and the experimental values, with most deviations being less than 10 cm⁻¹. This validates the chosen computational model as a reliable predictive tool.[16][17]

  • Complementarity and the Rule of Mutual Exclusion: The table clearly demonstrates the complementary nature of FTIR and Raman spectroscopy. Vibrational modes of 'g' (gerade) symmetry are Raman active and IR inactive, while modes of 'u' (ungerade) symmetry are IR active and Raman inactive. The DFT calculations correctly predict this activity (or lack thereof), reinforcing the structural assignment. For example, the intense "ring breathing" mode at 858 cm⁻¹ is a classic, strong signal in the Raman spectrum of benzene derivatives but is absent in the IR spectrum, a fact perfectly reproduced by the calculation.[11]

  • Aiding Spectral Assignment: In an experimental spectrum, multiple peaks can appear in a crowded region. Computational results are invaluable for assigning these peaks to specific molecular motions.[6] By visualizing the calculated vibrational modes, one can confidently label the experimental band at ~1215 cm⁻¹ as the asymmetric C-F stretch and the band at ~1245 cm⁻¹ as an in-plane C-H bend, an assignment that would be difficult from the experimental spectrum alone.

  • Sources of Discrepancy: While the agreement is strong, minor differences exist. These can be attributed to several factors:

    • Anharmonicity: The use of a single scaling factor does not fully account for the complex anharmonicity of every vibrational mode.[12]

    • Phase Effects: Calculations are typically performed on a single molecule in the gas phase, while experiments are often conducted on liquid or solid samples. Intermolecular interactions in the condensed phase can cause slight shifts in vibrational frequencies.[18]

    • Basis Set and Functional Imperfections: The chosen level of theory is an approximation of the true electronic structure of the molecule.

Extension to Ortho- and Meta-Isomers

The same synergistic methodology is readily applied to 1,2- and 1,3-difluorobenzene. The primary difference is their lower symmetry (C₂ᵥ for ortho and meta). Since these isomers lack a center of inversion, the rule of mutual exclusion no longer applies. Consequently, many of their vibrational modes are active in both IR and Raman spectroscopy. This makes their spectra appear more complex. In this scenario, the role of DFT becomes even more critical, as it can deconvolute the overlapping peaks and provide definitive assignments for a spectrum that is more challenging to interpret experimentally.

Conclusion

The analysis of difluorobenzene derivatives unequivocally demonstrates that computational and experimental vibrational spectroscopy are not competing methodologies but are profoundly complementary partners.

  • Experiment provides the ground truth: High-quality FTIR and Raman spectra represent the real-world physical behavior of the molecule.

  • Computation provides the interpretation: Scaled DFT calculations offer a robust, reliable, and cost-effective method for predicting vibrational frequencies and, most importantly, for assigning experimental bands to specific atomic motions.[19]

For researchers in drug development and materials science, this integrated approach is paramount. It allows for the unambiguous structural confirmation of synthesized molecules, the study of subtle conformational changes, and the detailed analysis of intermolecular interactions. By leveraging the predictive power of theory to interpret the empirical accuracy of experiment, scientists can achieve a deeper and more confident understanding of molecular structure and behavior.

References

  • Wang, J., Zhu, R., Qin, C., Wang, Y., Zhang, S., & Zhang, B. (2013). Vibrational spectra and trace determination of p-difluorobenzene and ethylbenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 1–7. Available from: [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. Available from: [Link]

  • Semantic Scholar. (n.d.). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). Retrieved from [Link]

  • Lunelli, B., & Grazia Giorgini, M. (1977). The vibrational spectrum of 1,2-difluorobenzene and 1,2-difluorobenzene-d4. Journal of Molecular Spectroscopy, 64(1), 1–14. Available from: [Link]

  • Asian Journal of Physics. (n.d.). FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Computational Simulation of Vibrationally-Resolved Spectra for Spin-Forbidden Transitions. Retrieved from [Link]

  • Science.gov. (n.d.). calculated vibrational wavenumbers: Topics by Science.gov. Retrieved from [Link]

  • ACS Publications. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available from: [Link]

  • BME. (n.d.). Energies of Organic Molecules and Atoms in Density Functional Theory and in ab Initio Theories. Retrieved from [Link]

  • Wiley Online Library. (2002). A comparison of predicted and experimental vibrational spectra in some small fluorocarbons. Journal of Computational Chemistry. Available from: [Link]

  • National Institutes of Health. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the experimental and calculated vibrational frequencies [cm −1 ]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental and calculated vibrational frequencies [cm −1 ]. Retrieved from [Link]

  • PIPER. (n.d.). Raman Spectroscopy, Group Theory, and Computational Chemistry: A Physical Chemistry Laboratory Experiment on para-Difluorobenzene. Retrieved from [Link]

  • AIP Publishing. (2012). Intermolecular vibrations of fluorobenzene-Ar up to 130 cm−1 in the ground electronic state. The Journal of Chemical Physics. Available from: [Link]

  • AIP Publishing. (2024). Modeling ultrafast anharmonic vibrational coupling in gas-phase fluorobenzene molecules. The Journal of Chemical Physics. Available from: [Link]

  • Semantic Scholar. (n.d.). FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. Retrieved from [Link]

  • MaxPlanckSociety. (2015, July 24). Vibrational Spectroscopy [Video]. YouTube. Available from: [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules. Available from: [Link]

  • National Institutes of Health. (n.d.). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Universal Journal of Chemistry. Available from: [Link]

  • TUM School of Natural Sciences. (n.d.). Raman spectroscopy. Retrieved from [Link]

  • Chemical science teaching. (2023, October 1). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? [Video]. YouTube. Available from: [Link]

  • Advanced Science News. (2020, June 2). Dissecting molecular vibration. Retrieved from [Link]

  • Annual Reviews. (1990). Spectra and Dynamics of Coupled Vibrations in Polyatomic Molecules. Annual Review of Physical Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Analysis of vibronic coupling in a 4f molecular magnet with FIRMS. PMC. Available from: [Link]

  • Taylor Haynes (Taylor the Chemist). (2020, October 28). 481 - 15 Vibrational Analysis [Video]. YouTube. Available from: [Link]

  • ACS Publications. (1993). Vibrations of S1 (1B2u) p-difluorobenzene-d4 S1-S0 fluorescence spectroscopy and ab initio calculations. The Journal of Physical Chemistry. Available from: [Link]

  • Scirp.org. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Molecular Modeling for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Conundrum in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability, often leading to superior drug candidates.[2] However, these same properties present significant challenges for computational modeling. The accurate prediction of the behavior of fluorinated compounds requires a nuanced understanding of their electronic effects and non-covalent interactions, making the rigorous validation of molecular models not just a recommendation, but a necessity.[3][4]

This guide provides an in-depth comparison of computational methods for modeling fluorinated organic compounds and details the experimental protocols for their validation. As a self-validating system, the integration of computational and experimental approaches is emphasized, ensuring a high degree of confidence in the resulting molecular models.

Navigating the Computational Landscape: A Comparative Analysis

The choice of a computational method is a critical first step and depends on a balance between desired accuracy and available computational resources. Here, we compare the two primary approaches: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) Force Fields

MM force fields offer a computationally efficient method for exploring the conformational space of large molecules and simulating molecular dynamics. However, their accuracy is entirely dependent on the quality of their parameters. For fluorinated compounds, the development of accurate parameters is particularly challenging due to fluorine's unique electronic properties.[5]

Several general-purpose force fields, such as the General Amber Force Field (GAFF), MMFF94, and OPLS3e, are often used for drug-like molecules.[6][7] Recent efforts have focused on developing specific parameters for fluorinated molecules to improve accuracy. The Open Force Field Initiative, for example, has shown promising improvements in its "Parsley" and subsequent versions.[6]

Table 1: Performance Comparison of Common Force Fields for Drug-Like Molecules

Force FieldMean RMSE (kcal/mol) for Relative Conformer Energies (vs. QM)Key Strengths & Weaknesses for Fluorinated Compounds
GAFF/GAFF2 ~1.5 - 2.0Widely used, but may not accurately capture specific fluorine interactions without re-parameterization.[6][8]
MMFF94/MMFF94S ~1.5 - 2.0Good for a broad range of organic molecules, but can be less accurate for highly fluorinated systems.[6][9]
OPLS3e ~1.0 - 1.5 Generally shows higher accuracy for conformational energies of diverse drug-like molecules.[6][7]
OpenFF ("Parsley") ~1.2 - 1.7 Continuously improving with a focus on automated parameterization for a wide chemical space.[6]

Note: RMSE values are approximate and can vary depending on the dataset and QM reference level.

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), provide a more fundamental and generally more accurate description of the electronic structure of molecules. This is crucial for capturing the subtle electronic effects of fluorine. However, QM calculations are computationally expensive, limiting their application to smaller systems or for generating parameters for MM force fields.[10]

The choice of DFT functional and basis set is critical for obtaining reliable results. For fluorinated compounds, functionals that include dispersion corrections, such as ωB97X-D and M06-2X, often perform well.[11][12]

Table 2: Performance of Selected DFT Functionals for Fluorinated Compounds

DFT FunctionalBasis SetPropertyMean Absolute Error (MAE)
ωB97XD aug-cc-pVDZ¹⁹F NMR Chemical Shifts3.57 ppm[11]
B3LYP-D3 def2-TZVPConformational Energies~0.22 kcal/mol (for general organics)[2]
M06-2X 6-311+G(2df,2p)Conformational Energies~0.20–0.31 kcal/mol (for general organics)[2]
pKa Prediction

The acidity or basicity of a molecule is a critical property in drug development. Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups.[13] Several software packages are available for pKa prediction, employing either empirical methods or QM calculations. A comparative study of nine such programs found that empirical methods like those in ADME Boxes and ACD/pKa DB generally outperformed a QM-based approach in terms of accuracy for a dataset of pharmaceutical compounds.[14][15]

Table 3: Comparison of pKa Prediction Software

SoftwareMethodMean Absolute Deviation (MAD)
ADME Boxes 4.9 Empirical0.389[15]
ACD/pKa DB 12.0 Empirical0.478[15]
SPARC 4.2 Empirical0.651[15]
Jaguar 7.5 Quantum Mechanics1.283[15]

Note: MAD values are from a study on 197 pharmaceutical substances.[15]

Workflow for Validating Molecular Models

A robust validation workflow is essential for ensuring the accuracy and predictive power of molecular models for fluorinated compounds. This process involves a cyclical interplay between computational modeling and experimental verification.

Validation Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation initial_model Initial Molecular Model (e.g., from homology or 2D structure) comp_method Select Computational Method (MM or QM) initial_model->comp_method refinement Model Refinement & Simulation (e.g., MD, geometry optimization) comp_method->refinement prediction Predict Properties (Conformation, pKa, etc.) refinement->prediction comparison Compare Predictions with Experimental Data prediction->comparison synthesis Synthesize Compound nmr 19F NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray exp_data Analyze Experimental Data nmr->exp_data xray->exp_data exp_data->comparison comparison->refinement Iterate & Refine validated_model Validated Molecular Model comparison->validated_model Model Validated NMR Validation Process comp_model Computational Model (MD Simulation or Conformational Search) predict_params Predict NMR Parameters (Chemical Shifts, Dihedral Angles, Interatomic Distances) comp_model->predict_params compare Compare Predicted and Experimental Parameters predict_params->compare exp_nmr Acquire 19F NMR Spectra (1D, 2D HETCOR, NOESY) extract_params Extract Experimental Parameters (Chemical Shifts, J-couplings, NOEs) exp_nmr->extract_params extract_params->compare validate Validate/Refine Model compare->validate X-ray Validation Workflow comp_model Computational Model (Geometry Optimization) predict_geom Predict Molecular Geometry (Bond lengths, angles, torsions) comp_model->predict_geom compare Compare Predicted and Experimental Geometries predict_geom->compare crystal_growth Grow Single Crystal xray_diff Collect X-ray Diffraction Data crystal_growth->xray_diff solve_structure Solve & Refine Crystal Structure xray_diff->solve_structure exp_geom Extract Experimental Geometry solve_structure->exp_geom exp_geom->compare validate Validate/Refine Model compare->validate

Sources

performance comparison of fluorinated materials in organic solar cells

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Fluorinated Materials in Organic Solar Cells

In the relentless pursuit of higher efficiency and stability in organic solar cells (OSCs), the strategic incorporation of fluorine atoms into the molecular architecture of photoactive materials has emerged as a cornerstone of modern materials design.[1][2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated materials, elucidating the fundamental mechanisms through which fluorination enhances device performance and offering supporting data from seminal studies.

The Role of Fluorine: More Than Just an Electron-Withdrawing Group

The introduction of fluorine, the most electronegative element, into conjugated polymers and small molecules imparts a range of beneficial properties that extend beyond simple inductive effects.[3] Understanding these effects is crucial for rational material design.

  • Energy Level Tuning: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors.[4][5] A deeper HOMO level in a donor material is particularly advantageous as it increases the open-circuit voltage (VOC), a key determinant of the overall power conversion efficiency (PCE).[2]

  • Enhanced Intermolecular Interactions: The small van der Waals radius of fluorine allows it to be incorporated without significant steric hindrance.[6] Furthermore, non-covalent interactions such as F···H, F···S, and F···π can promote planar molecular backbones and favorable π-π stacking.[7][8] This enhanced intermolecular order facilitates more efficient charge transport through the active layer.

  • Optimized Morphology: Fluorination can profoundly influence the blend morphology of the bulk heterojunction (BHJ) active layer. It can enhance the crystallinity of materials and promote a more favorable nanoscale phase separation between the donor and acceptor domains, which is critical for efficient exciton dissociation and charge extraction.[5][9]

  • Improved Stability: Fluorinated materials often exhibit greater stability against oxidation and degradation.[10][11] The strong carbon-fluorine bond and the lowered HOMO levels make the molecules less susceptible to reactions with ambient oxygen and water.

The following diagram illustrates how fluorination systematically lowers the frontier energy levels of a semiconductor.

Caption: Effect of Fluorination on Molecular Energy Levels.

Performance Comparison: Donor Polymers

A compelling case study is the comparison between the well-known polymer donor PTB7 and its fluorinated derivative, PTB7-Th. While both are effective, the introduction of fluorine via the thienothiophene unit in PTB7-Th leads to demonstrable performance gains.

Polymer DonorAcceptorVOC (V)JSC (mA/cm²)FF (%)PCE (%)
PTB7-Th ITIC0.8114.2059.16.8
PBFTT (Fluorinated PTB7-Th) ITIC0.9416.060.59.1

Data compiled from reference[12]. Note that performance can vary with device architecture and processing conditions.

The fluorinated polymer, PBFTT, exhibits a significantly higher VOC, which can be directly attributed to its deeper HOMO level.[12] This increase in voltage, coupled with improvements in short-circuit current (JSC) and fill factor (FF), results in a substantial boost in the overall PCE.

Performance Comparison: Non-Fullerene Acceptors (NFAs)

The advent of non-fullerene acceptors has revolutionized the OSC field, and fluorination has been a key strategy in their development.[7] The comparison between ITIC and its fluorinated counterpart, IT-4F (also known as ITIC-4F), is particularly illustrative.

Donor PolymerAcceptorVOC (V)JSC (mA/cm²)FF (%)PCE (%)
PBDB-TITIC ~0.93~12.27~49.0~5.63
PBDB-TIT-4F ~0.84~19.29~53.0~8.54

Data compiled from references[5][8]. Performance is highly dependent on the donor polymer and device optimization.

Here, the impact of fluorination is multifaceted. Fluorinating the acceptor lowers its LUMO level.[8][13] While this slightly decreases the VOC (as VOC is proportional to the energy difference between the donor HOMO and acceptor LUMO), it leads to dramatic improvements in JSC and FF.[6][13] The reasons for this are:

  • Broadened Absorption: IT-4F has a more red-shifted absorption spectrum compared to ITIC, allowing it to harvest more photons from the solar spectrum and thus generate a higher current.[5][10]

  • Improved Charge Transport: The enhanced intermolecular interactions in IT-4F facilitate better electron transport, which contributes to a higher fill factor.[8]

The synergistic effect of fluorinating both the donor and acceptor has led to some of the highest efficiencies reported to date.[7][14]

Experimental Protocol: Fabrication and Characterization of an Inverted OSC Device

To ensure the reproducibility and validity of comparative studies, a standardized fabrication protocol is essential. The following outlines a typical procedure for creating an inverted structure organic solar cell.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_final Device Completion cluster_char Characterization s1 ITO Substrate Cleaning (Detergent, DI Water, IPA, Acetone) s2 UV-Ozone Treatment s1->s2 s3 Deposit ZnO ETL (Electron Transport Layer) s2->s3 s4 Anneal ZnO s3->s4 s5 Deposit Active Layer (Donor:Acceptor Blend) s4->s5 s6 Anneal Active Layer (Optional) s5->s6 s7 Deposit MoO₃ HTL (Hole Transport Layer) s6->s7 s8 Deposit Ag Cathode (Thermal Evaporation) s7->s8 s9 J-V Measurement (AM 1.5G Solar Simulator) s8->s9 s10 EQE Measurement s9->s10

Sources

A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Substituted Tolanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Modeling Spectroscopic Data for Substituted Tolanes

Substituted tolanes, a class of diarylacetylenes, are foundational structures in materials science and drug development. Characterizing these molecules often involves spectroscopic techniques like Raman, Near-Infrared (NIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. When building quantitative calibration models—for instance, to predict the concentration of a specific tolane derivative or a physicochemical property based on its spectrum—the goal is to create a model that generalizes well to new, unseen samples.

The primary challenge with substituted tolanes lies in their structural similarity. Minor changes in substituent groups can lead to subtle but significant shifts in the spectroscopic signal. A model that performs exceptionally well on the initial dataset can easily fail in practice if it has simply "memorized" the noise and specific artifacts of the training data rather than learning the underlying relationship between the spectra and the property of interest. This phenomenon is known as overfitting.[1][2]

Cross-validation is the most critical tool in a chemometrician's arsenal to combat overfitting and to build robust, generalizable models.[3][4] It is a resampling procedure used to evaluate a model's performance on a limited data sample, providing a more reliable estimate of its predictive power on future data than assessing performance on the training set alone.[5][6] This guide provides an in-depth comparison of common cross-validation techniques, offering field-proven insights into their application for the spectroscopic analysis of substituted tolanes.

The Core Principle: Why Cross-Validation is a Self-Validating System

The trustworthiness of any spectroscopic model hinges on its validation.[7][8] Cross-validation works by partitioning a single dataset into complementary subsets, performing the analysis on one subset (the training or calibration set) and validating the analysis on the other subset (the validation or test set).[9] This process is repeated multiple times with different partitions, and the validation results are averaged to estimate the model's performance.[4] This iterative "train-and-test" procedure ensures that every data point gets used for both training and validation, providing a robust assessment of the model's stability and predictive accuracy.

To illustrate the chemical context, consider a typical substituted tolane structure. The goal of a spectroscopic model might be to predict a property (e.g., reaction yield, biological activity) based on spectral features that change with different R1 and R2 substituents.

Caption: General structure of a substituted tolane.

Comparison of Cross-Validation Methodologies

Choosing the right cross-validation strategy is not a one-size-fits-all decision. It depends on the size of your dataset, the nature of the data (e.g., if there is a temporal or sequential order), and the computational resources available. Below, we compare the most common methods used in chemometrics.

Leave-One-Out Cross-Validation (LOOCV)

Causality and Logic: LOOCV is the most exhaustive form of cross-validation.[10] In each iteration, it removes a single sample from the dataset, builds a model with the remaining n-1 samples, and then tests the model on the single sample that was left out.[11][12] This process is repeated n times, ensuring that every sample is used as the validation set exactly once.[13] This method is often chosen for very small datasets where maximizing the amount of training data in each split is critical.

Advantages:

  • Low Bias: The performance estimate is nearly unbiased because almost the entire dataset is used for training in each iteration.[12]

  • Deterministic: The result is always the same, as there is no randomness in how the data is split.[13]

Disadvantages:

  • High Variance: The performance estimate can have high variance because the training sets in each fold are highly similar to one another.

  • Computationally Expensive: For a dataset with n samples, the model must be retrained n times, which can be prohibitive for large datasets or complex models.[12][14]

Experimental Protocol: Leave-One-Out Cross-Validation

  • Select Sample: From a dataset of n spectra, remove the first spectrum (i=1).

  • Train Model: Build a calibration model (e.g., Partial Least Squares Regression, PLS) using the remaining n-1 spectra.

  • Predict: Use the trained model to predict the property of interest for the removed spectrum (i=1).

  • Calculate Error: Calculate the prediction error for this sample (e.g., squared error).

  • Iterate: Repeat steps 1-4 for all remaining samples (i = 2, 3, ..., n).

  • Aggregate Error: Calculate the overall performance metric, such as the Root Mean Square Error of Cross-Validation (RMSECV), by averaging the individual prediction errors.[15]

Caption: Workflow for Leave-One-Out Cross-Validation (LOOCV).

k-Fold Cross-Validation

Causality and Logic: k-Fold CV is the most widely used method and offers a balance between computational cost and performance estimation reliability.[5] The dataset is randomly partitioned into k equal-sized subsets or "folds". In each of k iterations, one fold is held out as the validation set, and the model is trained on the remaining k-1 folds.[4] The choice of k is crucial; common values are 5 or 10. A lower k is computationally cheaper but increases the bias of the performance estimate. A higher k reduces bias but increases variance and computational time.

Advantages:

  • Efficient: Reduces computational expense compared to LOOCV, as the model is only trained k times.[4]

  • Lower Variance: Provides a less variable estimate of model performance than LOOCV.

Disadvantages:

  • Randomness: The performance estimate can vary depending on the random assignment of samples to folds. This can be mitigated by using repeated k-fold CV, where the entire process is repeated multiple times with different random splits.[5]

Experimental Protocol: k-Fold Cross-Validation

  • Partition Data: Randomly shuffle the dataset of n spectra and split it into k folds of equal size.

  • Select Fold: For the first iteration (j=1), hold out the j-th fold as the validation set.

  • Train Model: Train the calibration model using the data from the other k-1 folds.

  • Predict & Validate: Use the trained model to predict the properties for all samples in the held-out fold and calculate the prediction error for that fold.

  • Iterate: Repeat steps 2-4 for all remaining folds (j = 2, 3, ..., k).

  • Aggregate Error: Calculate the overall performance metric (e.g., RMSECV) by averaging the errors from all k folds.

Caption: Workflow for k-Fold Cross-Validation.

Systematic Cross-Validation (Venetian Blinds & Contiguous Blocks)

Causality and Logic: Random sampling is not always optimal. If there is an underlying order to the data—for example, spectra were collected over time, from different batches, or with increasing substituent complexity—random splitting can lead to overly optimistic results. This is because adjacent samples are often highly correlated. Systematic methods ensure that the training and validation sets are more independent.

  • Venetian Blinds: Samples are selected systematically. For k folds, the 1st sample goes to fold 1, the 2nd to fold 2, ..., the k-th to fold k, the (k+1)-th back to fold 1, and so on.[16][17] This ensures a balanced distribution of adjacent samples across different folds.

  • Contiguous Blocks: The data is split into k contiguous blocks.[18] Each block is used as a validation set in turn. This is particularly useful for time-series data to test if a model can predict future events based on past data.[19][20]

Advantages:

  • Reduces Spurious Correlations: Ideal for ordered data to prevent highly similar, adjacent samples from appearing in both training and test sets within the same iteration loop structure.

  • More Realistic Performance Estimate: Often provides a more conservative and realistic estimate of model performance on truly independent future data.

Disadvantages:

  • Requires Ordered Data: The logic of the method relies on a meaningful order in the sample collection.

  • Risk of Bias: If there is a significant drift or change over the course of the dataset, contiguous block validation might yield a pessimistic performance estimate.

Experimental Protocol: Venetian Blinds Cross-Validation

  • Order Data: Ensure the dataset of n spectra is in a meaningful sequence.

  • Assign to Folds: Assign samples to k folds systematically. Sample i is assigned to fold (i-1) mod k + 1.

  • Proceed as k-Fold: Continue with steps 2-6 of the k-Fold CV protocol, using the systematically assigned folds.

Caption: Systematic data splitting for Venetian Blinds CV.

Data Summary: Comparing Cross-Validation Strategies

The choice of method impacts both the reliability of the error estimate and the required computational resources. The following table summarizes the key characteristics of each approach for a hypothetical dataset of 100 substituted tolane spectra.

FeatureLeave-One-Out (LOOCV)10-Fold CV10-Fold Repeated CV (5x)Venetian Blinds (10 Folds)
Number of Models Built 100105010
Bias in Error Estimate Very LowLowLowLow to Moderate
Variance in Error Estimate HighModerateLowModerate
Computational Cost Very HighLowModerateLow
Ideal Use Case Very small datasets (<50 samples)General purpose, good defaultWhen robust error estimation is criticalDatasets with inherent order
Hypothetical RMSECV 0.0450.0520.051 ± 0.0030.058
Hypothetical Q² 0.920.900.900.88

Note: RMSECV (Root Mean Square Error of Cross-Validation) and Q² (cross-validated R²) are hypothetical values for illustrative purposes. A lower RMSECV and higher Q² indicate better predictive performance. The higher RMSECV for Venetian Blinds suggests it provides a more conservative (and likely more realistic) estimate of performance on new, ordered data.

Conclusion and Recommendations

For the spectroscopic analysis of substituted tolanes, where spectral differences can be minimal, a rigorous validation strategy is paramount to avoid developing overfit and unreliable models.[2][7]

  • For initial exploration and general-purpose modeling, repeated 10-fold cross-validation is the recommended starting point. It provides a robust and stable estimate of model performance with a reasonable computational cost.[5]

  • If your dataset is very small, LOOCV is a viable, albeit computationally intensive, option. Be aware of the high variance associated with its performance estimate.[11]

  • Crucially, if your samples have a specific order (e.g., collected sequentially from a reaction, representing increasing chain length of a substituent), a systematic approach like Venetian Blinds or Contiguous Blocks should be used. [17][18] This prevents the model from being evaluated on data that is artificially similar to the training data, providing a more trustworthy assessment of its ability to generalize.

Ultimately, the goal of cross-validation is not just to obtain a performance metric but to gain confidence that your chemometric model has captured the true underlying chemical information within your spectroscopic data. By carefully selecting your validation strategy, you ensure the development of robust and reliable models that can accelerate research and development.

References

  • SPIE Digital Library. (n.d.). Assessing the performance of spectroscopic models for cancer diagnostics using cross-validation and permutation testing.
  • WUR eDepot. (n.d.). Guidelines for validation of chemometric models for food authentication.
  • SciSpace. (n.d.). Cross-validation for the selection of spectral variables using the successive projections algorithm.
  • ResearchGate. (n.d.). Partial Least Squares-regression ( PLS-regression ) In Chemometrics.
  • Westad, F., & Marini, F. (2015). Validation of chemometric models - a tutorial. Analytica Chimica Acta, 893, 14–24. Retrieved from [Link]

  • ResearchGate. (2025). How Are Chemometric Models Validated? A Systematic Review of Linear Regression Models for NIRS Data in Food Analysis.
  • ChemProject. (2020). FAQ.
  • Zou, C., et al. (1997). Optimization of Partial-Least-Squares Calibration Models by Simulation of Instrumental Perturbations. Analytical Chemistry, 69(15), 3069–3075. Retrieved from [Link]

  • Handbook of Vibrational Spectroscopy. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • Cross Validated. (2017). Cross Validation with replicates for spectral analysis.
  • labCognition. (n.d.). Chemometry.
  • Xu, Q. S., & Liang, Y. Z. (2015). A New Strategy to Prevent Over-Fitting in Partial Least Squares Models Based on Model Population Analysis. Analytica Chimica Acta, 888, 56–64. Retrieved from [Link]

  • UCL Discovery. (n.d.). Validation issues and.
  • Indian Academy of Sciences. (n.d.). Partial Least Square (PLS) Analysis.
  • Science.gov. (n.d.). leave-one-out cross-validation: Significance and symbolism. Retrieved from [Link]

  • Rácz, A., et al. (2021). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. Journal of Chemometrics, 35(3), e3301. Retrieved from [Link]

  • Analytics Vidhya. (2023). How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance. Retrieved from [Link]

  • Science.gov. (n.d.). leave-one-out cross-validation procedure: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Proportion of cross-validation strategies used in the reviewed....
  • MDPI. (n.d.). Discrimination of Bipolar Disorder and Schizophrenia Patients Based on LC-HRMS Lipidomics. Retrieved from [Link]

  • Statology. (2020). A Quick Intro to Leave-One-Out Cross-Validation (LOOCV). Retrieved from [Link]

  • Medium. (2025). Leave-One-Out Cross-Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Venetian blinds cross-validation scheme for the first iteration. There....
  • Roberts, D. R., et al. (2017). Cross-validation strategies for data with temporal, spatial, hierarchical, or phylogenetic structure. Ecography, 40(8), 913-929. Retrieved from [Link]

  • Frontiers. (n.d.). Choosing blocks for spatial cross-validation: lessons from a marine remote sensing case study. Retrieved from [Link]

Sources

Unambiguous Structure Determination: A Guide to Validating Novel Fluorinated Biphenyls with Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules, particularly biphenyl scaffolds, has become a cornerstone for modulating physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. Consequently, the precise and unequivocal determination of the three-dimensional structure of novel fluorinated biphenyl compounds is not merely a routine characterization step but a critical prerequisite for rational drug design and the development of advanced materials.

This guide provides an in-depth exploration of Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for the structural validation of these compounds. We will delve into the causality behind experimental choices, from crystallization strategies to data refinement, and objectively compare SC-XRD with other powerful analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the absolute structural integrity of their novel fluorinated molecules.

The Decisive Power of SC-XRD in Structural Science

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, they remain indirect methods for structure elucidation.[1] SC-XRD, in contrast, offers a direct visualization of the atomic arrangement in the crystalline state, providing precise bond lengths, bond angles, and torsional angles.[2][3] This technique is unparalleled in its ability to resolve stereochemistry, identify subtle conformational isomers (atropisomers) common in biphenyl systems, and map intermolecular interactions that govern crystal packing.[4] For fluorinated compounds, where the highly electronegative fluorine atom can introduce complex electronic effects and non-covalent interactions, the definitive structural data from SC-XRD is indispensable.[4]

The Crystallization Challenge: A Necessary Hurdle

The primary prerequisite for SC-XRD analysis is the growth of high-quality single crystals, a process that can be particularly challenging for fluorinated organic molecules. The altered polarity and intermolecular interaction propensities imparted by fluorine often necessitate a departure from standard crystallization protocols.

Key Considerations for Crystallizing Fluorinated Biphenyls:
  • Solvent Selection: The choice of solvent is paramount. A systematic screening of solvents with varying polarities, from nonpolar alkanes to polar alcohols and nitriles, is often necessary. Co-solvent systems can be particularly effective in fine-tuning solubility and promoting slow crystal growth.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where a solution of the compound is allowed to slowly evaporate, increasing the concentration to the point of supersaturation and subsequent crystallization.

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

    • Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.

    • Microbatch Under-Oil Crystallization: This method is particularly useful for controlling the rate of solvent evaporation and can be advantageous for compounds that are sensitive to air or moisture.[1]

dot graph TD { A[Start: Synthesized Fluorinated Biphenyl] --> B{Initial Characterization (NMR, MS)}; B --> C{Purity Assessment}; C --> D{Solubility Screening}; D --> E{Select Crystallization Method}; subgraph Crystallization Techniques E --> F[Slow Evaporation]; E --> G[Vapor Diffusion]; E --> H[Liquid-Liquid Diffusion]; end F --> I{Crystal Growth}; G --> I; H --> I; I --> J{Crystal Selection & Mounting}; J --> K[SC-XRD Data Collection]; K --> L{Structure Solution & Refinement}; L --> M[Validation & CIF Generation]; M --> N[Final Structural Report]; }

A generalized workflow for the structural validation of novel fluorinated biphenyl compounds via SC-XRD.

Experimental Protocol: From Crystal to Structure

The following provides a detailed, step-by-step methodology for the SC-XRD analysis of a novel fluorinated biphenyl compound.

1. Crystal Selection and Mounting:

  • Under a high-power optical microscope, select a single crystal with well-defined faces and no visible defects.

  • Using a cryoloop, carefully pick up the selected crystal. For air-sensitive samples, this process should be performed under a layer of an inert oil, such as a perfluorinated polyether.[5]

  • Mount the loop on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

3. Data Reduction and Structure Solution:

  • The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

4. Structure Refinement:

  • The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Validation and Reporting:

  • The final refined structure is validated using software tools like PLATON to check for any geometric inconsistencies or missed symmetry.

  • The results are reported in a standard Crystallographic Information File (CIF) format, which contains all the necessary information about the crystal structure and the data collection and refinement process. This file can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[6][7][8][9]

A Comparative Analysis: SC-XRD vs. Other Techniques

While SC-XRD is the definitive method for structure determination, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. The following table provides a comparative overview.

TechniqueInformation ProvidedAdvantagesLimitations
SC-XRD Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and direct structural information.[2][10]Requires high-quality single crystals.
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-bond and through-space correlations.Provides detailed information in solution; essential for ¹⁹F NMR of fluorinated compounds.[11][12][13][14][15]Indirect method for 3D structure; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; provides crucial information about molecular formula.[16][17][18][19]Provides no information about stereochemistry or conformation.

dot graph { rankdir=LR; node [shape=box, style=rounded]; SC_XRD [label="SC-XRD"]; NMR [label="NMR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Absolute 3D Structure"]; Connectivity [label="Connectivity"]; Molecular_Weight [label="Molecular Weight"];

}

A simplified representation of the primary information provided by SC-XRD, NMR, and Mass Spectrometry.

Trustworthiness: The Self-Validating System of SC-XRD

A key aspect of the trustworthiness of SC-XRD lies in its self-validating nature. During the refinement process, several metrics are used to assess the quality of the final structure and its agreement with the experimental data.

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

  • Weighted R-factor (wR2): A similar measure to R1 but takes into account the uncertainties in the observed data.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

These parameters, reported in the CIF file, provide a quantitative measure of the reliability of the crystal structure determination, ensuring the scientific integrity of the results.

Conclusion

For researchers and drug development professionals working with novel fluorinated biphenyl compounds, Single-Crystal X-ray Diffraction is an indispensable tool for unambiguous structural validation. Its ability to provide a direct and precise three-dimensional atomic arrangement is unmatched by other analytical techniques. While the path to obtaining high-quality single crystals can be challenging, the certainty and wealth of structural information gained from a successful SC-XRD experiment are invaluable for advancing scientific understanding and accelerating the development of new therapeutics and materials. The rigorous, self-validating nature of the technique ensures the highest level of confidence in the determined structure, providing a solid foundation for all subsequent research and development activities.

References

  • Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Physical Sciences Data science Service. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. UMass Dartmouth. [Link]

  • Cambridge Structural Database - MIT Information Systems. MIT. [Link]

  • Cambridge Structural Database - Re3data.org. Re3data.org. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]

  • 1,1'-Biphenyl, 2-fluoro- - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Semantic Scholar. Semantic Scholar. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube. YouTube. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. JEOL Ltd. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. LCGC International. [Link]

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC. National Institutes of Health. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. MDPI. [Link]

  • Single crystal X-ray diffraction analysis. St. Petersburg State University. [Link]

  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design - ACS Publications. American Chemical Society. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. National Institutes of Health. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. MDPI. [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - BJOC. Beilstein Journal of Organic Chemistry. [Link]

  • X-ray diffraction (XRD); a simulated pattern of single crystal, b as... - ResearchGate. ResearchGate. [Link]

  • Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Johnson Matthey. [Link]

  • Advancing Perfluorinated Compound Analysis Using Simultaneous Matrix Monitoring : Waters. Waters. [Link]

  • Analysis of fluorinated proteins by mass spectrometry - PubMed. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS No. 145698-42-6). As a specialized aromatic compound containing both fluorine and an alkyne functional group, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

Immediate Action Profile: Disposal at a Glance

For quick reference, this table summarizes the critical identification and disposal parameters for this compound.

ParameterDetailsJustification & Reference
Chemical Name This compoundIUPAC Standard Nomenclature
CAS Number 145698-42-6Unique chemical identifier for tracking and regulatory purposes.[1][2]
Molecular Formula C₁₆H₁₂F₂Defines the elemental composition.[1]
Molecular Weight 242.26 g/mol Important for inventory and waste manifest documentation.[2]
Primary Hazard Class Halogenated Organic CompoundThe presence of fluorine atoms classifies it as halogenated waste, which requires specific disposal methods due to its environmental persistence and potential to form harmful byproducts upon incomplete combustion.[3][4]
Secondary Hazards Irritant, Potentially FlammableBased on structurally similar difluorinated aromatics which are known irritants and flammable liquids.[5][6] Assumed to be harmful if inhaled or absorbed through the skin.
Prohibited Disposal DO NOT dispose down the drain. DO NOT mix with non-halogenated waste.Drain disposal of solvents is prohibited.[4] Mixing with non-halogenated solvents needlessly contaminates the entire volume, drastically increasing disposal costs and complexity.[4][7]
Required Disposal Incineration at a licensed hazardous waste facility.High-temperature incineration is the standard and most effective method for the complete destruction of halogenated organic compounds.[8]

Scientific Rationale: Understanding the Risks

Proper handling is rooted in understanding the compound's structure. This compound is composed of three key features, each contributing to its hazard profile and dictating the disposal protocol.

  • 1,2-Difluorobenzene Moiety : This aromatic ring is substituted with two fluorine atoms. Halogenated organic compounds are of significant environmental concern. They can be persistent in ecosystems and require specialized treatment. The combustion of halogenated materials must be carefully controlled in high-temperature incinerators to prevent the formation of toxic byproducts like hydrogen fluoride.

  • Ethynyl (Alkyne) Linker : The carbon-carbon triple bond is a region of high electron density, making it a reactive functional group. While this is an internal alkyne and less prone to deprotonation than a terminal alkyne, it can still undergo addition reactions. It is crucial to avoid mixing this waste with strong oxidizing or reducing agents, or strong acids and bases that could initiate an uncontrolled reaction.[9][10]

  • Ethylphenyl Group : The ethylbenzene portion of the molecule contributes to its organic character. While ethylbenzene itself has known toxicities, in this context, its primary contribution is to the overall flammability and organic nature of the waste stream.[11]

The combination of these groups necessitates its classification as Regulated Chemical Waste , specifically as a Halogenated Solvent Waste .[7]

Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures a safe, compliant, and logical process for managing waste containing this compound from the point of generation to final pickup.

DisposalWorkflow start Waste Generation (Pure compound or in solution) segregate Step 1: Segregate Waste Classify as 'Halogenated Organic Waste' start->segregate prohibit_drain CRITICAL: Do NOT dispose down the drain. start->prohibit_drain container Step 2: Select Container HDPE or glass, chemically compatible, with a vapor-tight lid. segregate->container prohibit_mix CRITICAL: Do NOT mix with non-halogenated waste. segregate->prohibit_mix label Step 3: Label Container Affix a 'Hazardous Waste' tag. List ALL constituents. container->label store Step 4: Accumulate Safely Store in designated Satellite Accumulation Area (SAA). Use secondary containment. label->store request Step 5: Request Disposal When container is 75% full, contact EHS for pickup. store->request end Waste Collected by EHS (Proper Disposal Ensured) request->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.